Product packaging for Ilmofosine(Cat. No.:CAS No. 83519-04-4)

Ilmofosine

Cat. No.: B1221571
CAS No.: 83519-04-4
M. Wt: 525.8 g/mol
InChI Key: ODEDPKNSRBCSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

used in treatment of colonic adenocarcinoma in rats;  structure given in first source;  RN given refers to hydroxide inner salt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H56NO5PS B1221571 Ilmofosine CAS No. 83519-04-4

Properties

IUPAC Name

[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDPKNSRBCSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049008
Record name Ilmofosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83519-04-4
Record name Ilmofosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83519-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilmofosine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083519044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilmofosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ilmofosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILMOFOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZK34MC3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Ilmofosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilmofosine (BM 41.440) is a synthetic thioether phospholipid analogue that has demonstrated notable cytotoxic and cytostatic effects against a range of cancer cell lines and in preclinical tumor models. As a member of the alkylphospholipid class of compounds, its mechanism of action deviates from traditional cytotoxic agents that target DNA synthesis. Instead, this compound primarily exerts its effects through the modulation of cellular signaling pathways, most notably through the inhibition of Protein Kinase C (PKC). This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery and Development

This compound, chemically known as 1-hexadecylthio-2-methoxyethyl-rac-glycero-3-phosphocholine, was developed as a novel anti-cancer agent. It belongs to a class of synthetic ether lipid derivatives of lysophosphatidylcholine. Preclinical studies have demonstrated its antineoplastic and antimetastatic properties at various oral doses.[1] Furthermore, this compound has shown synergistic antitumor effects when used in combination with other chemotherapeutic agents like cyclophosphamide and cisplatin in vivo.[1]

Chemical Synthesis

A plausible synthetic route for this compound would involve the following key transformations:

  • Introduction of the Thioether Linkage: Reaction of a protected glycerol derivative with hexadecanethiol.

  • Introduction of the Methoxyethyl Group: Etherification of the C-2 hydroxyl group of the glycerol backbone.

  • Phosphorylation: Introduction of the phosphocholine headgroup at the C-3 position.

A generalized experimental workflow for the synthesis is depicted below.

G cluster_synthesis Representative Synthetic Workflow for this compound start Protected Glycerol Derivative step1 Reaction with Hexadecanethiol start->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Introduction of Methoxyethyl Group intermediate1->step2 intermediate2 Methoxyethylated Intermediate step2->intermediate2 step3 Phosphorylation and Choline Addition intermediate2->step3 end This compound step3->end

A representative workflow for the synthesis of this compound.

Mechanism of Action

This compound's primary mechanism of antitumor activity is attributed to its ability to inhibit Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[4] The inhibition of PKC by sphingosine, a structurally related lipid, has been shown to involve the neutralization of lipid charge, thereby preventing the interaction of PKC and its substrates with the cell membrane.[4] This disruption of PKC-mediated signaling can lead to the induction of apoptosis and cell cycle arrest.

Impact on Key Signaling Pathways

While direct studies on this compound's effects on the Ras-Raf-MAPK and PI3K-Akt pathways are limited, the broader class of alkylphospholipids, to which this compound belongs, is known to modulate these critical cancer-related signaling cascades.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[5][6][7][8] Perifosine, another alkylphospholipid, has been shown to inhibit Akt activation, leading to antitumor activity.[9] It is highly probable that this compound shares this mechanism of inhibiting the PI3K/Akt survival pathway.

  • Ras-Raf-MAPK Pathway: The Ras-Raf-MAPK pathway is another crucial signaling cascade that controls cell growth and differentiation and is frequently mutated in various cancers.[10][11][12][13] While direct inhibition of this pathway by this compound has not been extensively documented, the interplay between the PI3K/Akt and MAPK pathways is well-established. Inhibition of the PI3K/Akt pathway can lead to feedback activation of the MAPK pathway, a factor to consider in therapeutic strategies.

The proposed mechanism of action involving these pathways is illustrated below.

G cluster_pathway Proposed Signaling Pathway Inhibition by this compound This compound This compound pkc Protein Kinase C This compound->pkc inhibits pi3k PI3K This compound->pi3k inhibits (proposed) ras Ras pkc->ras activates akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival akt->proliferation promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Proposed mechanism of action of this compound on key signaling pathways.

Preclinical and Clinical Data

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma~2[14]
A549Non-small-cell Lung Adenocarcinoma8-10[14]
A427Large Cell Lung Carcinoma~20[14]
In Vivo Antitumor Activity

In vivo studies in murine models of fibrosarcoma and Lewis-lung carcinoma have shown that this compound possesses both antineoplastic and antimetastatic properties when administered orally at doses ranging from 0.625 to 40 mg/kg/day.[1]

Clinical Trials

This compound has undergone Phase I and Phase II clinical trials.

Phase I Trials:

A Phase I trial of this compound administered as a weekly 2-hour infusion established a recommended Phase II dose of 450 mg/m². The dose-limiting toxicity was primarily gastrointestinal, including nausea, vomiting, and diarrhea.[15] Another Phase I study using a 24-hour infusion schedule found that the dose-limiting toxicity at 800 mg/m² was severe abdominal pain.[16]

Trial DesignDose EscalationDose-Limiting ToxicityRecommended Phase II DoseReference
Weekly 2-hour infusion12 to 650 mg/m²Gastrointestinal (nausea, vomiting, diarrhea) at 650 mg/m²450 mg/m²[15]
Weekly 24-hour infusion550 to 800 mg/m²Severe abdominal pain at 800 mg/m²Not established in this study[16]

Phase II Trial:

A Phase II trial of this compound in patients with non-small cell bronchogenic carcinoma, using a continuous infusion for 5 days at a dose of 300 mg/m²/day, did not show any tumor regressions in 14 evaluable patients.[17] The study concluded that this compound was inactive in this tumor type at the tested dose and schedule.[17]

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content. A detailed protocol for this assay is as follows:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[18][19]

G cluster_srb Sulforhodamine B (SRB) Assay Workflow plate Seed Cells in 96-well Plate treat Treat with this compound plate->treat fix Fix with Trichloroacetic Acid (TCA) treat->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Read Absorbance at 510 nm solubilize->read

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Western Blot Analysis for Signaling Proteins

Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways following treatment with this compound.

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20][21][22][23]

G cluster_wb Western Blot Analysis Workflow lysis Cell Lysis and Protein Quantification sds SDS-PAGE lysis->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., p-Akt, Akt, p-ERK, ERK) block->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

A generalized workflow for Western Blot analysis.

Conclusion

This compound is a promising anti-cancer agent with a distinct mechanism of action centered on the inhibition of Protein Kinase C and the modulation of key cell signaling pathways. While early clinical trials have shown some limitations, its unique mode of action warrants further investigation, potentially in combination with other targeted therapies or in specific cancer subtypes where its mechanism is most relevant. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in furthering the understanding and potential clinical application of this compound and other alkylphospholipid-based therapeutics.

References

Ilmofosine: A Synthetic Alkyllysophospholipid Analog for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) is a synthetic analog of lysophosphatidylcholine, belonging to the class of alkyllysophospholipids (ALPs). Unlike traditional chemotherapeutic agents that target DNA synthesis, this compound and other ALPs exert their antineoplastic effects primarily by interacting with cell membranes and modulating critical signal transduction pathways. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its cytotoxic activity against various cancer cell lines, and outlining key experimental protocols for its evaluation. The guide also includes visualizations of the signaling pathways affected by this compound and typical experimental workflows to facilitate a deeper understanding of its preclinical and clinical development.

Introduction

Alkyllysophospholipids represent a unique class of anti-cancer agents that do not directly interact with cellular DNA.[1][2] Instead, their primary mode of action involves the perturbation of cell membrane integrity and the modulation of key signaling cascades that regulate cell proliferation, survival, and apoptosis.[2][3] this compound, a thioether-containing ALP, has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo models, leading to its investigation in clinical trials.[4][5] This document serves as a technical resource for researchers and drug development professionals, consolidating available data on this compound's biological activity and providing detailed methodologies for its study.

Mechanism of Action

The primary mechanism of action of this compound and other ALPs is their interference with cellular signal transduction pathways, rather than direct DNA damage.[6] This distinct mechanism makes them an interesting class of compounds, potentially effective against tumors resistant to conventional chemotherapy and radiation.

Interference with Phospholipid Metabolism and Membrane Integrity

As a lysophosphatidylcholine analog, this compound can be incorporated into cellular membranes, altering their fluidity and the function of membrane-associated proteins. This disruption of the membrane architecture is believed to be a key initiating event in its cytotoxic cascade.

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical intracellular signaling pathways implicated in cancer cell growth and survival.

  • Protein Kinase C (PKC) Inhibition: this compound is recognized as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] The inhibition of specific PKC isoforms can disrupt downstream signaling events that promote tumor growth.

  • Phospholipase C (PLC) Pathway: ALPs are known to interfere with the Phospholipase C (PLC) signaling cascade.[6] PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn regulate intracellular calcium levels and activate PKC. By disrupting this pathway, this compound can interfere with a wide range of cellular responses.

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism. Some ALPs have been shown to inhibit Akt phosphorylation, a key activation step in this pathway.[3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the ERK and JNK pathways, is another crucial signaling route that governs cell fate. There is evidence to suggest that ALPs can also modulate the activity of this pathway.

The culmination of these molecular interactions is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, while often sparing normal, non-proliferating cells.

Quantitative Data: In Vitro Cytotoxicity

It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.

Cancer Type Reported Activity / IC50 Range Citation(s)
Non-Small Cell Lung CancerConcentration-dependent inhibition[1]
Breast CancerConcentration-dependent inhibition[1]
Colorectal CancerConcentration-dependent inhibition[1]
Ovarian CancerConcentration-dependent inhibition[1]
Renal Cell CancerConcentration-dependent inhibition[1]
MelanomaConcentration-dependent inhibition[1]

Note: The table above provides a qualitative summary based on available literature. Specific IC50 values for this compound are not consistently reported in a tabular format across multiple publications.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of this compound.

In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Tetrazolium Salt: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a desired time period. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C in ethanol.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways reported to be affected by this compound.

Ilmofosine_Signaling_Pathways cluster_membrane Cell Membrane cluster_pkc PKC Pathway cluster_plc PLC Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Cellular Outcomes This compound This compound Membrane Membrane Integration This compound->Membrane Disrupts Membrane Integrity PKC Protein Kinase C (PKC) This compound->PKC Inhibits PLC Phospholipase C (PLC) This compound->PLC Interferes with Akt Akt This compound->Akt Inhibits (potential) Raf Raf This compound->Raf Modulates (potential) PKC_downstream Downstream Effectors PKC->PKC_downstream Apoptosis Apoptosis PKC_downstream->Apoptosis IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolysis PIP2 PIP2 PIP2->PLC IP3_DAG->PKC Activates PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cell_Survival->Apoptosis Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Proliferation->Cell_Cycle_Arrest Inhibits

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro assessment of this compound's anticancer activity.

in_vitro_workflow start Start: Select Cancer Cell Lines cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, XTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) apoptosis->mechanism cell_cycle->mechanism end End: Data Analysis & Interpretation mechanism->end

Caption: Standard workflow for in vitro evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical progression from this compound's interaction with the cell to the induction of cell death.

mechanism_logic This compound This compound Administration membrane Incorporation into Cell Membrane This compound->membrane disruption Alteration of Membrane Properties & Function membrane->disruption signaling Inhibition/Modulation of Intracellular Signaling Pathways (PKC, PLC, etc.) disruption->signaling downstream Disruption of Pro-Survival and Proliferative Signals signaling->downstream apoptosis Induction of Apoptosis & Cell Cycle Arrest downstream->apoptosis

Caption: Logical flow of this compound's mechanism of action.

In Vivo and Clinical Studies

This compound has been evaluated in preclinical in vivo models and has progressed to clinical trials.

Preclinical In Vivo Studies

In vivo studies have demonstrated the antitumor activity of this compound in various tumor models, including methylcholanthrene-induced fibrosarcoma and the 3Lewis-lung carcinoma model.[5] These studies have shown that this compound can inhibit tumor growth and metastasis when administered orally.[5]

Typical In Vivo Study Design:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are often used for xenograft studies with human cancer cell lines. Syngeneic models in immunocompetent mice can also be employed.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses and schedules.

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Clinical Trials

This compound has been investigated in Phase I and Phase II clinical trials.

  • Phase I Trials: These studies focused on determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.[6] Dose-limiting toxicities were primarily gastrointestinal.[6]

  • Phase II Trials: Phase II studies evaluated the efficacy of this compound in specific cancer types, such as non-small cell lung cancer.[7]

Conclusion

This compound is a synthetic alkyllysophospholipid analog with a distinct mechanism of action that involves the modulation of cellular signaling pathways rather than direct DNA damage. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines has made it a subject of preclinical and clinical interest. This technical guide provides a foundational understanding of this compound's biological activities and the experimental approaches used for its evaluation. Further research is warranted to fully elucidate its complex mechanism of action and to identify patient populations that may derive the most benefit from this therapeutic agent.

References

Ilmofosine and Its Putative Role in Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilmofosine is a synthetic thioether phospholipid derivative belonging to the class of alkylphospholipids, which have demonstrated antineoplastic properties.[1] While research on the specific molecular mechanisms of this compound is limited, the broader class of alkylphospholipids, including edelfosine, miltefosine, and perifosine, has been shown to exert its cytotoxic effects through the modulation of key signal transduction pathways. This technical guide synthesizes the available information on this compound and extrapolates potential mechanisms based on the well-documented activities of its structural analogs. The primary signaling cascades implicated in the anticancer effects of alkylphospholipids are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.[2] This document provides an in-depth overview of these pathways, details relevant experimental protocols for their study, and presents quantitative data from related compounds to serve as a reference for future research into this compound.

Introduction to this compound and Alkylphospholipids

This compound is a synthetic alkyl lysophospholipid analog with demonstrated cytostatic and cytotoxic activity against various tumor models in vitro and in vivo.[3][4] Unlike conventional chemotherapeutic agents that target DNA, alkylphospholipids primarily act on cell membranes, where they can accumulate and interfere with lipid metabolism and signal transduction.[5] This class of compounds is known to selectively induce apoptosis in tumor cells while sparing healthy cells.[1] The mechanism of action for alkylphospholipids is believed to involve their integration into the cell membrane, which alters membrane fluidity and the function of membrane-associated proteins, including receptors and signaling enzymes.

Core Signal Transduction Pathways Modulated by Alkylphospholipids

Based on studies of related compounds like edelfosine and perifosine, this compound is hypothesized to impact two central signaling pathways that are often dysregulated in cancer: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers.[7] Alkylphospholipids have been shown to inhibit this pathway at the level of Akt (also known as Protein Kinase B).[8]

Mechanism of Inhibition:

Alkylphospholipids are thought to prevent the translocation of Akt to the plasma membrane, a crucial step for its activation. By inserting into the cell membrane, they may disrupt the lipid rafts where key signaling molecules are concentrated. This inhibition of Akt activation leads to the downstream suppression of mTOR and its targets, ultimately promoting apoptosis and inhibiting cell proliferation.[2]

Below is a diagram illustrating the putative inhibitory effect of this compound on the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->Akt inhibits activation

This compound's putative inhibition of the PI3K/Akt pathway.
The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway (also known as the Ras/Raf/MEK/ERK pathway) is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cell cycle progression.[9] Dysregulation of this pathway is also common in cancer. Some alkylphospholipids have been shown to modulate this pathway, although the effects can be complex and cell-type dependent.[10]

Mechanism of Modulation:

The interaction of alkylphospholipids with the MAPK/ERK pathway is less direct than with the PI3K/Akt pathway. It is hypothesized that by altering the membrane environment, these compounds can interfere with the proper functioning of receptor tyrosine kinases (RTKs) and Ras proteins, which are upstream activators of the ERK cascade. In some contexts, inhibition of the ERK pathway by related compounds has been observed.[11]

The following diagram illustrates the potential modulation of the MAPK/ERK pathway by this compound.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle This compound This compound This compound->RTK modulates This compound->Ras modulates

Putative modulation of the MAPK/ERK pathway by this compound.

Quantitative Data Summary (Based on Alkylphospholipid Analogs)

Table 1: Effect of Alkylphospholipids on Akt Phosphorylation

CompoundCell LineConcentration (µM)Duration (h)% Inhibition of p-Akt (Ser473)Reference
EdelfosineLNCaP (Prostate)2024Transient Inhibition[12]
PerifosineU87 (Glioblastoma)1024Significant Reduction[13]
EdelfosineJurkat (Leukemia)104~50%[5]

Table 2: In Vitro Cytotoxicity of Alkylphospholipids

CompoundCell LineIC50 (µM)Duration (h)Reference
This compoundVarious Fresh Human Tumors1-30 µg/mLContinuous[3]
EdelfosinePANC-1 (Pancreatic)~1548[14]
MiltefosineCCRF-CEM (Leukemia)8.948[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of compounds like this compound on signal transduction and cell viability.

Western Blotting for Phosphorylated Akt and ERK

This protocol is for the detection of changes in the phosphorylation status of Akt and ERK, key indicators of pathway activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat with various concentrations of this compound for the desired time points. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize protein amounts and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-Akt).

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

The following diagram outlines the workflow for assessing this compound-induced apoptosis.

Apoptosis_Workflow Start Cancer Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment Harvest Harvest Adherent and Floating Cells Treatment->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Incubate Incubate in the Dark (15 min, RT) Stain->Incubate Analysis Flow Cytometry Analysis Incubate->Analysis Results Quantify Viable, Apoptotic, and Necrotic Cells Analysis->Results

Experimental workflow for apoptosis assessment.

Conclusion

This compound, as a member of the alkylphospholipid class of anticancer agents, likely exerts its therapeutic effects through the modulation of critical cell signaling pathways. Based on the extensive research on its analogs, the PI3K/Akt and MAPK/ERK pathways are putative targets. Inhibition of these pro-survival and pro-proliferation cascades can lead to the induction of apoptosis in cancer cells. Further research is required to elucidate the specific molecular interactions of this compound and to quantify its precise effects on these signaling networks. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

In Vitro Antitumor Activity of Ilmofosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilmofosine, a synthetic thioether phospholipid derivative, has demonstrated notable in vitro antitumor activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms of action, quantitative efficacy data, and detailed experimental protocols related to the in vitro evaluation of this compound. The primary mechanism of this compound's antitumor effect involves the induction of G2/M phase cell cycle arrest, mediated through the inhibition of protein kinase C (PKC) and subsequent suppression of CDC2 kinase activation. This guide consolidates available data on its cytotoxic and cytostatic effects, details the methodologies for assessing its activity, and visualizes the key signaling pathways involved.

Core Mechanism of Action: G2/M Cell Cycle Arrest

This compound exerts its primary antitumor effect by inducing a dose-dependent arrest of cancer cells in the G2 phase of the cell cycle.[1][2] This targeted disruption of cell cycle progression is a key contributor to its cytostatic and cytotoxic properties. The mechanism is distinct from that of DNA damaging agents and is initiated by the inhibition of Protein Kinase C (PKC).

The inhibition of PKC by this compound leads to a downstream suppression of CDC2 kinase activation. This is not a direct inhibition of the kinase itself but rather an interference with the formation of the active cdc2/cyclin B1 complex.[1][2] As a result, cdc2 remains in a dephosphorylated, inactive state, and cyclin B1 protein levels decrease, effectively halting the cell's progression from the G2 to the M phase.[1][2]

Signaling Pathway of this compound-Induced G2/M Arrest

Ilmofosine_Mechanism cluster_cell Cancer Cell This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits cdc2_cyclinB1 cdc2/cyclin B1 Complex Formation PKC->cdc2_cyclinB1 Promotes cdc2_active Active cdc2 Kinase cdc2_cyclinB1->cdc2_active Leads to G2M_Transition G2/M Transition cdc2_active->G2M_Transition Drives cdc2_active->G2M_Transition Blocked CellCycleArrest G2 Phase Arrest

Caption: this compound inhibits PKC, preventing cdc2/cyclin B1 complex formation and G2/M transition.

Quantitative Data on Antitumor Activity

Table 1: In Vitro Efficacy of this compound Against Human Tumor Specimens
Concentration (µg/mL)Sensitive Specimens (%)Number of Evaluable Specimens
14134
3085133

Data sourced from a study using an in vitro soft agar cloning system with freshly explanted human tumor specimens. Sensitivity is defined by the inhibition of tumor colony formation. The study included non-small cell lung, breast, colorectal, ovarian, renal cell cancer, and melanoma specimens.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro antitumor activity.

Cell Viability and Cytotoxicity Assay (Soft Agar Cloning System)

This method is used to determine the direct cytostatic/cytotoxic effects of this compound on primary human tumor specimens.

  • Cell Source: Freshly explanted human tumor specimens from various cancer types.

  • Assay Principle: Assessment of the ability of tumor cells to form colonies in a semi-solid medium in the presence of the test compound.

  • Methodology:

    • Prepare a single-cell suspension from fresh tumor tissue.

    • Create a base layer of 0.5% agar in a culture dish.

    • Mix the tumor cell suspension with 0.3% agar containing various final concentrations of this compound (e.g., 1.0 - 30 µg/mL).

    • Overlay the cell-containing agar onto the base layer.

    • Incubate under standard cell culture conditions (37°C, 5% CO2) for a period sufficient for colony formation (typically 14-21 days).

    • Stain the colonies with a viability dye (e.g., p-iodonitrotetrazolium violet).

    • Count the number of colonies in treated versus control wells to determine the percentage of inhibition.

Cell Cycle Analysis (Flow Cytometry)

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Cell Line Example: CA46 Burkitt's lymphoma cells.

  • Principle: Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) allows for the quantification of DNA content, which is proportional to the cell cycle phase.

  • Methodology:

    • Seed cells at an appropriate density and allow them to adhere or stabilize in culture.

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases.

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Cell Seeding & Treatment with this compound B 2. Cell Harvesting (Trypsinization/Centrifugation) A->B C 3. Cold Ethanol Fixation B->C D 4. Propidium Iodide & RNase A Staining C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation (% of cells in G0/G1, S, G2/M) E->F

Caption: Standard workflow for analyzing cell cycle distribution after this compound treatment.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify the percentage of cells undergoing apoptosis following this compound treatment.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells. Propidium Iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Methodology:

    • Culture and treat cells with this compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry without washing. The fluorescence signals from the Annexin V conjugate and PI are detected to quantify the percentage of live, apoptotic, and necrotic cells.

Conclusion

This compound demonstrates significant in vitro antitumor activity primarily through the induction of G2/M phase cell cycle arrest. This is achieved via a well-defined signaling pathway involving the inhibition of PKC and the subsequent suppression of cdc2 kinase activation. While the concentration-dependent efficacy of this compound has been established, further research providing detailed quantitative data, such as IC50 values across a broader panel of cancer cell lines and specific apoptosis rates, would be beneficial for a more comprehensive understanding of its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other ether phospholipid analogs in preclinical cancer research.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Ilmofosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine, BM 41.440) is a synthetic thioether alkylphospholipid (APL) analog with demonstrated cytostatic and cytotoxic effects against a range of tumor cells.[1][2] Unlike conventional chemotherapeutic agents that target DNA, this compound and other APLs primarily act on cellular membranes.[3] Their unique mechanism involves accumulation in the cell membrane, interference with lipid metabolism, and modulation of critical signal transduction pathways, ultimately leading to apoptosis in cancer cells.[3][4] This guide provides a comprehensive overview of the current understanding of this compound's cellular uptake, subcellular localization, and metabolic fate, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms. While much of the detailed molecular investigation has been conducted on related APLs like edelfosine and miltefosine, their mechanisms are considered highly representative of the class to which this compound belongs.

Cellular Uptake and Internalization

The uptake of this compound and other APLs is a multi-step process initiated by their insertion into the plasma membrane, driven by their amphipathic structure.[5] These compounds are designed to resist catabolic degradation, allowing them to accumulate within cellular membranes and exert their effects.[3][5]

Membrane Insertion and Lipid Raft Association

This compound's journey into the cell begins with its partitioning into the lipid bilayer of the plasma membrane.[3] APLs show a strong affinity for lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[6][7] This accumulation in lipid rafts is a critical step, as it disrupts the local lipid environment and alters the function of raft-associated proteins involved in signaling.[5][8] The interaction with cholesterol is a key aspect of this process.[7]

Internalization Pathways

Once integrated into the plasma membrane, the internalization of APLs can proceed via two primary, cell-type-dependent mechanisms:

  • Lipid Raft-Dependent Endocytosis: In hematological cancer cells (e.g., leukemia, lymphoma), APLs are primarily internalized through endocytosis involving lipid rafts.[9] This process involves the budding off of membrane vesicles containing the drug, which are then trafficked within the cell.

  • Flippase-Mediated Translocation: In solid tumor cells (e.g., carcinoma), APLs can be translocated across the membrane from the outer to the inner leaflet by an ATP-dependent aminophospholipid translocase (flippase).[6][9]

The specific pathway utilized can influence the drug's subcellular destination and subsequent mechanism of action.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ilmofosine_ext This compound Raft Lipid Raft Ilmofosine_ext->Raft Insertion & Accumulation Flippase Flippase Complex Ilmofosine_ext->Flippase Binding Endosome Endosome Raft->Endosome Endocytosis (Leukemic Cells) Ilmofosine_int Internalized This compound Flippase->Ilmofosine_int Translocation (Carcinoma Cells) Endosome->Ilmofosine_int Release

Caption: Proposed cellular uptake mechanisms for this compound.

Subcellular Localization and Metabolic Fate

Subcellular Accumulation

Following internalization, this compound does not have a single target but accumulates in several key organelles, influencing its pleiotropic effects:

  • Plasma Membrane: A significant portion remains in the plasma membrane, where it disrupts signaling cascades.[6]

  • Endoplasmic Reticulum (ER): In solid tumor cells, APLs like edelfosine have been shown to accumulate in the ER, inducing ER stress, which is a potent trigger for apoptosis.[10][11]

  • Mitochondria: APLs can also localize to mitochondria.[7][10] This is significant because it suggests a direct interaction with the organelle responsible for apoptosis regulation. Evidence suggests that this compound's analogs can promote the redistribution of lipid rafts from the plasma membrane to the mitochondria, directly impacting mitochondrial function and integrity.[7][10]

Metabolic Profile

A defining characteristic of synthetic APLs, including this compound, is their resistance to metabolic degradation by enzymes like phospholipases, which would normally catabolize endogenous phospholipids.[3][5] This metabolic stability is crucial for their mechanism of action, as it allows them to accumulate to high concentrations within tumor cells.[3]

Instead of being metabolized, this compound's primary "metabolic" effect is the disruption of normal lipid metabolism:

  • Inhibition of Phosphatidylcholine (PC) Biosynthesis: APLs interfere with the de novo synthesis of PC, a major component of cell membranes.[3]

  • Interference with Phospholipases: The drug can inhibit the activity of phospholipase C and D, further disrupting lipid signaling and membrane turnover.[6]

cluster_metabolism This compound's Metabolic Impact cluster_enzymes Normal Lipid Catabolism This compound This compound (Metabolically Stable) PC_Synth Phosphatidylcholine (PC) Synthesis This compound->PC_Synth Inhibits PLC_PLD Phospholipase C/D Activity This compound->PLC_PLD Inhibits Membrane_Integrity Membrane Integrity & Signaling PC_Synth->Membrane_Integrity Disrupts PLC_PLD->Membrane_Integrity Disrupts Phospholipases Phospholipases Ilmofosine_enzyme This compound Ilmofosine_enzyme->Phospholipases Resists Degradation

Caption: Metabolic impact and stability of this compound.

Disruption of Signaling Pathways

The accumulation of this compound in membrane rafts and organelles serves as a trigger for modulating multiple intracellular signaling pathways critical for cell survival and proliferation.

  • Inhibition of Pro-Survival Pathways: this compound leads to the inhibition of the PI3K/Akt and MAPK/ERK pathways.[3][8] These pathways are frequently hyperactivated in cancer cells and are essential for promoting cell growth and suppressing apoptosis. By disrupting the membrane environment, this compound prevents the proper assembly and activation of signaling complexes within these pathways.

  • Activation of Stress/Apoptotic Pathways: Concurrently, APLs stimulate pro-apoptotic pathways, such as the Stress-Activated Protein Kinase/JNK (SAPK/JNK) pathway.[3]

  • Induction of Apoptosis: In some cells, APLs can induce the clustering of death receptors like Fas/CD95 in lipid rafts, initiating the extrinsic apoptosis cascade.[8][12] The combination of inhibiting survival signals and activating death signals culminates in the induction of programmed cell death.[3]

cluster_survival Pro-Survival Pathways cluster_stress Pro-Apoptotic Pathways This compound This compound Accumulation in Lipid Rafts PI3K_Akt PI3K / Akt Pathway This compound->PI3K_Akt Inhibits MAPK_ERK MAPK / ERK Pathway This compound->MAPK_ERK Inhibits JNK SAPK / JNK Pathway This compound->JNK Activates Fas Fas/CD95 Clustering This compound->Fas Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Fas->Apoptosis

Caption: Modulation of signaling pathways by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound from published studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell/Tumor Type Assay Endpoint Value Range Reference
Various Human Tumors (n=30) Methylcellulose Monolayer IC50 (50% colony inhibition) 1.5 - 4.0 µg/mL [1]
Colon Carcinomas (n=2) Methylcellulose Monolayer IC50 1.5 - 4.0 µg/mL [1]
Squamous Cell Carcinomas (n=2) Methylcellulose Monolayer IC50 1.5 - 4.0 µg/mL [1]
Ovarian Carcinomas (n=2) Methylcellulose Monolayer IC50 1.5 - 4.0 µg/mL [1]
Leishmania donovani amastigotes Macrophage Infection ED50 3.7 µM [13]

| Antimony-resistant L. infantum | Macrophage Infection | ED50 | 3.5 µM |[13] |

Table 2: In Vivo Antitumor Activity of this compound

Tumor Model Animal Model Dosing Route Dose Range Effect Reference
MethA-induced fibrosarcoma Mice Oral (p.o.) 0.625 - 40 mg/kg/day Antineoplastic & Antimetastatic [2]
3-Lewis-lung carcinoma Mice Oral (p.o.) 0.625 - 40 mg/kg/day Antineoplastic & Antimetastatic [2]

| Leishmania donovani | BALB/c Mice | Oral (p.o.), 5 days | ED50 = 10.5 mg/kg | Antileishmanial |[13] |

Key Experimental Protocols

Protocol: In Vitro Colony Formation Assay

This protocol is adapted from the methodology used to assess the cytostatic/cytotoxic effect of this compound on human tumor cells.[1]

  • Cell Preparation: Fresh human tumor specimens are mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Plating: Cells are suspended in a 0.3% methylcellulose-based culture medium supplemented with fetal bovine serum and appropriate growth factors.

  • Drug Exposure: this compound is dissolved and diluted to final concentrations (e.g., 0 to 16 µg/mL) and added to the cell suspension.

  • Incubation: The cell mixture is plated in petri dishes and incubated under standard conditions (37°C, 5% CO2) for 14-21 days to allow for colony formation.

  • Quantification: Colonies (aggregates of >50 cells) are counted using an inverted microscope.

  • Data Analysis: The percentage of colony inhibition is calculated relative to untreated controls. The IC50 value is determined as the drug concentration that causes a 50% reduction in colony formation.

Protocol: Cellular Uptake Measurement (General Method)

This is a generalized protocol for measuring drug uptake, adaptable for this compound using a radiolabeled version.[14]

  • Cell Culture: Plate cells (e.g., 1 x 10^6 cells/well) in a multi-well plate and culture until they reach the desired confluency.

  • Radiolabeling: Synthesize or procure radiolabeled [3H]-ilmofosine.

  • Drug Incubation: Incubate the cells with a known concentration and specific activity of [3H]-ilmofosine in culture medium for a specified time (e.g., 2 hours).

  • Washing: Aspirate the drug-containing medium and wash the cells extensively (e.g., 5-6 times) with ice-cold phosphate-buffered saline (PBS) to remove non-internalized drug.

  • Cell Lysis: Lyse the cells directly in the well using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: Determine the total protein content in parallel wells using a BCA or Bradford assay. Express the drug uptake as nmol of drug per mg of total cellular protein.

Start Seed Cells in Multi-well Plate Incubate_Drug Incubate with Radiolabeled this compound Start->Incubate_Drug Wash Wash Extensively with Ice-Cold PBS Incubate_Drug->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure Normalize Normalize to Protein Content Measure->Normalize End Calculate Uptake (nmol/mg protein) Normalize->End

Caption: Experimental workflow for cellular uptake studies.
Protocol: Analysis of Metabolic Effects (Metabolomics Approach)

This protocol outlines a general approach to study how this compound alters the cellular metabolome, particularly lipid species.[15][16]

  • Cell Treatment: Culture cancer cells and treat with this compound at a relevant concentration (e.g., IC50) for a specified time course (e.g., 6, 12, 24 hours). Include vehicle-treated cells as a control.

  • Metabolite Extraction: After treatment, rapidly quench metabolic activity by washing with ice-cold saline. Extract metabolites using a biphasic solvent system (e.g., methanol:chloroform:water) to separate polar and nonpolar (lipid) fractions.

  • Sample Analysis (Lipidomics): Analyze the nonpolar fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15]

    • Chromatography: Use a reverse-phase or HILIC column to separate different lipid classes.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid species.[15]

  • Data Processing: Process the raw LC-MS data to perform peak picking, alignment, and feature identification. Compare the metabolic features between this compound-treated and control groups.

  • Metabolite Identification: Identify significantly altered lipids by matching their accurate mass and fragmentation patterns (MS/MS) to lipid databases (e.g., LIPID MAPS).

  • Pathway Analysis: Use bioinformatics tools to map the altered lipid species onto metabolic pathways to identify disrupted processes, such as phosphatidylcholine synthesis.

Conclusion

This compound represents a class of antitumor agents that exploit the unique biology of cancer cell membranes. Its cellular uptake is mediated by direct insertion into the plasma membrane, particularly within lipid rafts, followed by internalization. The drug's efficacy stems from its metabolic stability, allowing it to accumulate and disrupt fundamental cellular processes. By interfering with lipid metabolism and modulating key pro-survival and pro-apoptotic signaling pathways, this compound effectively induces programmed cell death in malignant cells. The detailed understanding of these mechanisms provides a strong rationale for its clinical investigation and for the development of next-generation membrane-targeting cancer therapies.

References

Initial Toxicity Profile of Ilmofosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilmofosine (1-hexadecylthio-2-methoxyethyl-rac-glycero-3-phosphocholine) is a synthetic ether lipid analog of lysophosphatidylcholine with demonstrated antineoplastic activity. As with many cytotoxic agents, its clinical utility is defined by its therapeutic index, making a thorough understanding of its toxicity profile paramount. This technical guide provides an in-depth overview of the initial toxicity profile of this compound, drawing from preclinical and early-phase clinical data. The primary dose-limiting toxicities are gastrointestinal in nature, with fatigue and mild hepatotoxicity also being significant. This document summarizes quantitative toxicological data, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in drug development.

Preclinical Toxicity Profile

Detailed quantitative preclinical toxicology data for this compound is not extensively published. However, based on its classification as an alkylphospholipid and information on analogous compounds like edelfosine, the primary preclinical toxicities are expected to be gastrointestinal. Animal studies with related compounds have shown that gastrointestinal irritation is a main toxic effect. Notably, unlike many conventional chemotherapeutic agents that target DNA synthesis, this compound and other alkylphospholipids generally do not exhibit significant bone marrow toxicity in preclinical models.

Table 1: Summary of Preclinical Toxicity Findings for Alkylphospholipids (as a proxy for this compound)

SpeciesRoute of AdministrationObserved ToxicitiesKey Findings
RodentOralGastrointestinal irritation, weight lossDose-dependent effects. Lack of significant myelosuppression.
RodentIntravenousHemolysis (at high concentrations), mildLocal tissue irritation at the injection site.
renal and hepatic effects

Clinical Toxicity Profile

Phase I and II clinical trials have more clearly elucidated the toxicity profile of this compound in humans. The most consistently reported and dose-limiting toxicities are gastrointestinal.

Table 2: Summary of Clinical Toxicities Observed in Phase I/II Trials of this compound

Toxicity TypeAdverse EventsGrade (WHO/CTCAE)Dose-Limiting Toxicity (DLT)Notes
Gastrointestinal Nausea, vomiting, diarrhea, anorexia, abdominal painI-IVYesThe most common and dose-limiting toxicities.[1][2][3] Severe abdominal pain was noted as a DLT at 800 mg/m² with a 24-hour infusion.[4] With oral administration, 67% of patients experienced grade II-IV nausea, vomiting, and loss of appetite.[2]
Constitutional Fatigue, lethargy, diminished performance statusI-IIIYes (as part of a syndrome)A syndrome of lethargy, diminished performance status, and mild hepatotoxicity was dose-limiting at 550 mg/m² in a weekly 2-hour infusion schedule.[4]
Hepatic Minor elevations of liver function testsI-IIYes (as part of a syndrome)Generally mild and reversible.[4][5]
Hematological Neutropenia, thrombocytopeniaNot generally observedNoA key differentiating feature from many traditional cytotoxic agents.[4] One case of myelodysplastic syndrome was observed but not attributed to the drug.[4]

Experimental Protocols

Detailed experimental protocols from the initial this compound studies are not publicly available. However, based on standard practices for preclinical and early-phase clinical trials of cytotoxic agents, the following represents likely methodologies.

Preclinical Acute Oral Toxicity (Adapted from OECD Guideline 423)
  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with fasting prior to and shortly after administration of the test substance.

  • Dose Administration: this compound is administered orally by gavage in a suitable vehicle. Dosing is performed in a stepwise procedure using a minimum number of animals at each step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: Gross necropsy is performed on all animals at the end of the observation period.

Clinical Phase I Trial Protocol for Toxicity Assessment
  • Study Design: Open-label, dose-escalation study in patients with advanced solid tumors refractory to standard therapy.

  • Patient Population: Adult patients with a confirmed histological diagnosis of a malignant tumor, adequate organ function (hematological, renal, and hepatic), and an acceptable performance status (e.g., ECOG ≤ 2).

  • Dose Escalation: A modified Fibonacci dose-escalation scheme is typically used. Cohorts of 3-6 patients are treated at escalating dose levels of this compound.

  • Drug Administration: this compound is administered as an intravenous infusion over a specified period (e.g., 2 or 24 hours) on a weekly schedule.

  • Toxicity Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities are defined as specific grade 3 or 4 non-hematological toxicities or grade 4 hematological toxicities occurring within the first cycle of therapy.

  • Maximum Tolerated Dose (MTD): The MTD is defined as the dose level below the dose at which two or more patients in a cohort experience a DLT.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are believed to be linked to its mechanism of action as an alkylphospholipid, which involves interaction with and disruption of cell membranes and lipid-dependent signaling pathways.

Gastrointestinal Toxicity

The high incidence of gastrointestinal toxicity is likely due to the disruption of the rapidly proliferating epithelial cells lining the gastrointestinal tract. Alkylphospholipids can be incorporated into the cell membranes of these cells, leading to altered membrane fluidity and function. This can interfere with nutrient absorption and ion transport, leading to diarrhea. Furthermore, the induction of apoptosis in these cells can lead to mucosal damage, inflammation, and the symptoms of nausea and vomiting.

G_Toxicity_Pathway This compound This compound GI_Epithelium GI Epithelial Cells This compound->GI_Epithelium Targeting Membrane_Incorp Membrane Incorporation & Disruption GI_Epithelium->Membrane_Incorp Apoptosis Induction of Apoptosis Membrane_Incorp->Apoptosis Altered_Transport Altered Ion/Fluid Transport Membrane_Incorp->Altered_Transport Mucosal_Damage Mucosal Damage Apoptosis->Mucosal_Damage Inflammation Inflammation Mucosal_Damage->Inflammation Nausea_Vomiting Nausea & Vomiting Mucosal_Damage->Nausea_Vomiting Diarrhea Diarrhea Mucosal_Damage->Diarrhea Inflammation->Nausea_Vomiting Altered_Transport->Diarrhea

Caption: Proposed mechanism of this compound-induced gastrointestinal toxicity.

Hepatotoxicity

The mild hepatotoxicity observed with this compound may be related to its effects on lipid metabolism within hepatocytes. As a lipid analog, this compound can interfere with the synthesis and degradation of endogenous lipids, potentially leading to lipid accumulation and cellular stress. This can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in drug-induced liver injury.

H_Toxicity_Pathway This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Lipid_Metabolism Interference with Lipid Metabolism Hepatocyte->Lipid_Metabolism Cellular_Stress Cellular Stress Lipid_Metabolism->Cellular_Stress JNK_Activation JNK Pathway Activation Cellular_Stress->JNK_Activation Hepatocyte_Injury Hepatocyte Injury JNK_Activation->Hepatocyte_Injury LFT_Elevation Elevated Liver Function Tests Hepatocyte_Injury->LFT_Elevation

Caption: Postulated pathway for this compound-induced hepatotoxicity.

Experimental Workflows

Preclinical Toxicity Workflow

The workflow for preclinical toxicity assessment is designed to establish a basic safety profile and inform the starting dose for clinical trials.

Preclinical_Workflow start Start dose_range Dose Range Finding Study start->dose_range acute_tox Acute Toxicity Study (e.g., OECD 423) dose_range->acute_tox data_analysis Data Analysis (LD50 estimation, NOAEL) acute_tox->data_analysis report Toxicology Report for IND Submission data_analysis->report end End report->end

Caption: A typical workflow for preclinical toxicity evaluation.

Clinical Phase I Toxicity Assessment Workflow

The primary goal of a Phase I clinical trial is to determine the MTD and DLTs of a new drug.

Clinical_Workflow start Patient Enrollment (Cohort 1) dose1 Administer Dose Level 1 start->dose1 monitor1 Monitor for DLTs (Cycle 1) dose1->monitor1 dlt_check DLT Observed? monitor1->dlt_check expand_cohort Expand Cohort at Current Dose dlt_check->expand_cohort Yes escalate Enroll Next Cohort at Higher Dose dlt_check->escalate No mtd_defined MTD Defined expand_cohort->mtd_defined escalate->dose1 Next Cohort end Proceed to Phase II mtd_defined->end

Caption: Workflow for determining MTD and DLTs in a Phase I clinical trial.

Conclusion

The initial toxicity profile of this compound is characterized by dose-limiting gastrointestinal effects, fatigue, and mild, reversible hepatotoxicity. A notable feature is the general lack of hematological toxicity, which distinguishes it from many conventional cytotoxic agents. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its toxicities, which would aid in the development of effective management strategies and potentially allow for combination therapies that could enhance its therapeutic index. The information presented in this guide provides a foundational understanding for researchers and clinicians involved in the continued development and application of this compound and other alkylphospholipids.

References

Methodological & Application

Application Notes and Protocols for Ilmofosine Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmofosine, a thioether phospholipid derivative, has demonstrated cytostatic and cytotoxic properties, making it a compound of interest in oncology research.[1][2] These application notes provide a comprehensive overview of the administration of this compound in in vivo mouse models, summarizing key quantitative data and detailing experimental protocols based on published literature. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: this compound Dosage and Efficacy in Mouse Tumor Models
Tumor ModelMouse StrainAdministration RouteDosage Range (mg/kg/day)Treatment ScheduleObserved EfficacyReference
Methylcholanthrene-induced FibrosarcomaNot SpecifiedOral (p.o.)0.625 - 40Not SpecifiedAntineoplastic and antimetastatic properties[1]
3-Lewis Lung CarcinomaC57BL/6Oral (p.o.)0.625 - 40Days 1-9 or 11-28 post-inoculationDose-related reduction in tumor growth and metastasis[2]
Table 2: Combination Therapy with this compound
Tumor ModelCombination AgentAdministration Route (this compound / Agent)ObservationReference
Methylcholanthrene-induced Fibrosarcoma & 3-Lewis Lung CarcinomaCyclophosphamidep.o. / p.o.Synergistic antitumor effects[1]
Methylcholanthrene-induced Fibrosarcoma & 3-Lewis Lung CarcinomaCisplatin (cis-DDP)p.o. / i.v.Synergistic antitumor effects[1]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

Objective: To prepare this compound for oral administration to mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, corn oil, or 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Vehicle Selection: The selection of an appropriate vehicle is critical for consistent oral administration. While the specific vehicle for this compound in the cited studies is not detailed, common vehicles for oral gavage in mice include sterile water, corn oil, or a suspension in carboxymethylcellulose (CMC). A pilot study to determine the solubility and stability of this compound in the chosen vehicle is recommended.

  • Preparation of this compound Solution/Suspension:

    • Accurately weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.

    • If soluble, dissolve the this compound in the chosen vehicle to the final desired concentration. Vortex or sonicate briefly to ensure complete dissolution.

    • If insoluble, create a homogenous suspension. A common method is to use 0.5% CMC in sterile water. Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.

  • Oral Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound solution/suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly dispense the liquid.

    • Monitor the animal briefly after administration to ensure no adverse effects.

Protocol 2: Induction of Methylcholanthrene (MCA)-Induced Fibrosarcoma

Objective: To induce fibrosarcomas in mice for in vivo drug efficacy studies.

Materials:

  • 3-Methylcholanthrene (MCA)

  • Sesame oil (or other suitable vehicle)

  • Syringes (1 ml) and needles (22-25 gauge)

  • Mice (specific strain may vary, refer to literature)

Procedure:

  • Preparation of MCA Solution: Dissolve MCA in sesame oil to the desired concentration (e.g., 0.1-1 mg/ml). This process may require gentle heating and vortexing.

  • Injection:

    • Administer a single subcutaneous or intramuscular injection of the MCA solution (typically 0.1 ml) into the flank or hind limb of the mouse.

    • Tumors will develop at the site of injection over a period of several weeks to months.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor development.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Animals should be randomized into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 3: Lewis Lung Carcinoma (LLC) Tumor Model

Objective: To establish a syngeneic lung carcinoma model in mice.

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • C57BL/6 mice

  • Syringes (1 ml) and needles (25-27 gauge)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture LLC cells according to standard protocols.

  • Cell Preparation for Injection:

    • Harvest the cells by trypsinization.

    • Wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10⁶ cells/0.1 ml).

  • Tumor Cell Inoculation:

    • Inject the LLC cell suspension (typically 0.1 ml) subcutaneously into the flank or intrafootpad of C57BL/6 mice.

  • Tumor Monitoring and Treatment:

    • Monitor the mice for tumor growth as described in Protocol 2.

    • Initiate this compound treatment according to the specified schedule (e.g., starting on day 1 or day 11 post-inoculation).[2]

    • Continue to measure tumor volume and monitor for metastases.

Protocol 4: Assessment of Antitumor Efficacy

Objective: To evaluate the effect of this compound on tumor growth and metastasis.

Parameters to Measure:

  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.

  • Tumor Weight: At the end of the study, excise the tumors and weigh them.

  • Survival Time: Monitor the survival of the animals in each treatment group.

  • Metastasis: For the Lewis lung carcinoma model, at the end of the study, harvest the lungs and count the number of visible metastatic nodules on the surface.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.

  • Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or appearance.

Signaling Pathways and Experimental Workflow

The precise molecular mechanism of this compound is not fully elucidated; however, as a member of the alkylphospholipid class of compounds, it is proposed to interfere with lipid-dependent signaling pathways, leading to the induction of apoptosis.

Ilmofosine_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane Integration This compound->Cell_Membrane PI3K PI3K Cell_Membrane->PI3K Inhibits Pro_Apoptotic Pro-Apoptotic Signaling Cell_Membrane->Pro_Apoptotic Promotes Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Leads to Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Caption: Proposed mechanism of this compound action.

Experimental_Workflow Start Start: Tumor Model Selection (e.g., LLC, MCA-induced) Tumor_Induction Tumor Induction/ Implantation Start->Tumor_Induction Tumor_Growth Monitor Tumor Growth Tumor_Induction->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Metastasis, Survival Monitoring->Endpoint At study conclusion Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Ilmofosine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmofosine is a synthetic thioether phospholipid derivative belonging to the class of alkylphospholipids (ALPs), which are recognized for their antineoplastic and antimetastatic properties.[1] Unlike conventional chemotherapeutic agents that primarily target DNA, this compound and other ALPs exert their cytotoxic effects by interacting with and disrupting cellular membranes. This unique mechanism of action makes them a subject of significant interest in cancer research. These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for cell culture treatment, and methods for assessing its cellular effects.

Mechanism of Action

This compound's primary mode of action involves its integration into the cell membrane, where it interferes with lipid metabolism and key signaling pathways crucial for cancer cell survival and proliferation. This disruption leads to cell cycle arrest and the induction of apoptosis.

The key signaling pathways affected by this compound and other alkylphospholipids include:

  • PI3K/Akt Pathway (Survival Pathway): this compound treatment can lead to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival and inhibiting apoptosis. By disrupting this pathway, this compound promotes programmed cell death.

  • MAPK/ERK Pathway (Proliferation Pathway): The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound can interfere with this pathway, leading to a reduction in proliferative signals.

  • Stress-Activated Protein Kinase/JNK Pathway (Apoptosis Pathway): In addition to inhibiting survival and proliferation pathways, this compound can activate stress-related pathways such as the c-Jun N-terminal Kinase (JNK) pathway, which can trigger apoptosis.

Data Presentation

The cytotoxic activity of this compound has been evaluated in various human tumor cell lines. The following table summarizes the observed in vitro efficacy.

Tumor Type Cell Line(s) Observed Effect Concentration Range Citation
Non-small cell lung cancerFreshly explanted human tumor specimensInhibition of tumor colony formation1.0-30 µg/mL[1]
Breast cancerFreshly explanted human tumor specimensInhibition of tumor colony formation1.0-30 µg/mL[1]
Colorectal cancerFreshly explanted human tumor specimensInhibition of tumor colony formation1.0-30 µg/mL[1]
Ovarian cancerFreshly explanted human tumor specimensInhibition of tumor colony formation1.0-30 µg/mL[1]
Renal cell cancerFreshly explanted human tumor specimensInhibition of tumor colony formation1.0-30 µg/mL[1]
MelanomaFreshly explanted human tumor specimensInhibition of tumor colony formation1.0-30 µg/mL[1]
Various Human Tumors30 different spontaneous human tumors50% colony formation inhibition (IC50) in 25 of 30 tumors1.5-4.0 µg/mL for most susceptible tumors

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

  • Solvent Selection: this compound is soluble in water (H₂O) at a concentration of 10 mg/mL.[2] For cell culture applications, sterile, nuclease-free water is recommended.

  • Stock Solution Preparation (Example for a 10 mg/mL stock):

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL.

    • Vortex briefly to dissolve the powder completely. The solution should be clear.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot at room temperature.

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • This compound stock solution (e.g., 10 mg/mL in sterile water).

    • Sterile phosphate-buffered saline (PBS).

    • Tissue culture plates (e.g., 96-well, 24-well, or 6-well plates).

  • Procedure:

    • Cell Seeding: Seed the cells in the appropriate tissue culture plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

    • Preparation of Working Solutions: On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

    • Treatment: Carefully aspirate the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution, if any, though water is preferred).

    • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and the experimental endpoint.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cells treated with this compound in a 96-well plate.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • At the end of the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Assessment of Apoptosis (Annexin V-FITC/PI Staining)

Annexin V staining is a common method to detect early-stage apoptosis, while propidium iodide (PI) is used to identify late-stage apoptotic and necrotic cells.

  • Materials:

    • Cells treated with this compound in 6-well plates.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • At the end of the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Wash the cells with cold PBS and centrifuge at a low speed.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Ilmofosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_jnk JNK Pathway This compound This compound Membrane Lipid Bilayer PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits JNK JNK This compound->JNK Activates Akt Akt PI3K->Akt Survival Cell Survival (Inhibited) Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation Apoptosis_JNK Apoptosis (Activated) JNK->Apoptosis_JNK

Caption: this compound's mechanism of action on key signaling pathways.

Ilmofosine_Experimental_Workflow start Start cell_culture Seed Cancer Cells in Multi-well Plates start->cell_culture overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_culture->overnight_incubation prepare_this compound Prepare this compound Working Solutions overnight_incubation->prepare_this compound treat_cells Treat Cells with this compound (and vehicle control) overnight_incubation->treat_cells prepare_this compound->treat_cells incubation_period Incubate for 24, 48, or 72 hours treat_cells->incubation_period endpoint_assays Perform Endpoint Assays incubation_period->endpoint_assays viability_assay Cell Viability Assay (e.g., MTT) endpoint_assays->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) endpoint_assays->apoptosis_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound treatment in cell culture.

References

Determining the Anti-Cancer Activity of Ilmofosine: Application Notes and Protocols for IC50 Determination in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmofosine (BM 41.440), a synthetic thioether phospholipid derivative, is an anti-cancer agent that has demonstrated cytostatic and cytotoxic effects against a variety of tumor models both in vitro and in vivo.[1] Unlike traditional chemotherapeutic agents that primarily target DNA synthesis, this compound and other alkylphospholipids exert their effects through mechanisms involving cell membranes and signal transduction pathways.[2] This unique mode of action makes them a subject of significant interest in oncology research and drug development.

These application notes provide a comprehensive overview of the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in tumor cell lines. Included are detailed protocols for cell viability assays, a summary of its mechanism of action, and illustrative diagrams to guide the experimental workflow and conceptual understanding of its signaling pathways.

Mechanism of Action

This compound is part of a class of synthetic anticancer alkylphospholipids (APLs) that do not interact with DNA but rather accumulate in cellular membranes. This accumulation disrupts normal lipid metabolism and interferes with critical lipid-dependent signaling pathways.[2] The primary mechanisms through which this compound is believed to exert its anti-tumor effects include:

  • Inhibition of Proliferative and Survival Pathways: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt and the MAP-kinase/ERK proliferative and survival pathways. These pathways are crucial for cell growth, proliferation, and the suppression of apoptosis. By inhibiting these pathways, this compound can lead to cell cycle arrest and programmed cell death.[2]

  • Induction of Apoptosis: The accumulation of this compound in the cell membrane can trigger apoptosis (programmed cell death). This is thought to occur through the stimulation of the Stress-activated protein kinase/JNK pathway, which promotes apoptosis in cancer cells.[2]

  • Inhibition of Phosphatidylcholine Synthesis: this compound can interfere with the synthesis of phosphatidylcholine, a key component of cell membranes, further disrupting membrane integrity and function.[2]

In Vitro Activity of this compound in Human Tumor Cell Lines

Tumor TypeCell Line(s)Observed Activity
Non-Small Cell Lung CancerFreshly explanted human tumor specimensConcentration-dependent inhibition
Breast CancerFreshly explanted human tumor specimensConcentration-dependent inhibition
Colorectal CancerFreshly explanted human tumor specimensConcentration-dependent inhibition
Ovarian CancerFreshly explanted human tumor specimensConcentration-dependent inhibition
Renal Cell CancerFreshly explanted human tumor specimensConcentration-dependent inhibition
MelanomaFreshly explanted human tumor specimensConcentration-dependent inhibition

Note: One study reported that out of 134 evaluable human tumor specimens, 85% were sensitive to this compound at a concentration of 30 µg/ml.[3]

Experimental Protocol: Determination of this compound IC50 using MTT Assay

This protocol outlines the determination of the IC50 value of this compound in adherent tumor cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • Appropriate tumor cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 490 nm or 570 nm)[4][6]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected tumor cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.[4] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.

    • Incubate the plate for 24 hours to allow the cells to attach.[4]

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations. A common starting point is a high concentration that is serially diluted 2- to 10-fold.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[4][6]

    • Incubate the plate for 4-6 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[4][6]

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve. This can be done using non-linear regression analysis in software such as GraphPad Prism.

Visualizations

Ilmofosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Lipid Bilayer PI3K PI3K This compound->PI3K MAPK_ERK_Pathway MAPK/ERK Pathway This compound->MAPK_ERK_Pathway JNK_Pathway JNK Pathway This compound->JNK_Pathway Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation MAPK_ERK_Pathway->Cell_Proliferation Apoptosis Apoptosis JNK_Pathway->Apoptosis

Caption: this compound's mechanism of action.

IC50_Determination_Workflow start Start seed_cells Seed Tumor Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4-6h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for Oral Ilmofosine Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmofosine is a synthetic thioether phospholipid derivative with demonstrated cytostatic and cytotoxic properties against a range of tumor cells. As a member of the alkylphospholipid (APL) class of anti-cancer agents, its mechanism of action is primarily directed at the cell membrane and associated signaling pathways, rather than DNA. This unique mode of action makes it a compelling candidate for further investigation, particularly in formulations suitable for oral administration to improve patient compliance and enable chronic dosing schedules.

These application notes provide a comprehensive overview of the formulation strategies for oral delivery of this compound, its mechanism of action, and detailed protocols for preclinical evaluation. Due to the limited availability of specific preclinical pharmacokinetic and efficacy data for oral this compound, data from a structurally and mechanistically similar APL, perifosine, is included as a representative example to guide study design.

Mechanism of Action: A Dual Approach to Inducing Apoptosis

This compound and other APLs exert their anti-tumor effects by integrating into the cell membrane, which alters its fluidity and disrupts key signaling cascades crucial for cancer cell survival and proliferation. The primary mechanisms involve the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.

A key target of this compound is the PI3K/Akt signaling pathway , a central regulator of cell growth, survival, and metabolism. By inhibiting the activation of Akt, this compound effectively cuts off a critical survival signal for cancer cells, leading to the downstream deactivation of anti-apoptotic proteins and cell cycle arrest.

Concurrently, this compound induces cellular stress, leading to the activation of the Stress-Activated Protein Kinase/c-Jun NH2-terminal Kinase (SAPK/JNK) pathway . This pathway is a key mediator of apoptosis in response to various cellular stressors. The activation of the JNK cascade, involving upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Mitogen-Activated Protein Kinase Kinase 4/7 (MKK4/7), ultimately leads to the phosphorylation of transcription factors like c-Jun, which in turn upregulate the expression of pro-apoptotic genes.[1][2][3] This dual mechanism of inhibiting survival signals while promoting apoptotic signals makes this compound a potent anti-cancer agent.

This compound's dual mechanism of action.

Data Presentation: Preclinical Efficacy and Pharmacokinetics

While specific oral pharmacokinetic data for this compound is limited in publicly available literature, preclinical studies have demonstrated its in vivo anti-tumor activity when administered orally.[4] To provide a framework for experimental design, the following tables summarize the available efficacy data for oral this compound and pharmacokinetic data for oral perifosine in mice.

Table 1: Preclinical Efficacy of Oral this compound in Mouse Tumor Models

Tumor ModelDosing RegimenOutcomeReference
Methylcholanthrene-induced fibrosarcoma0.625 - 40 mg/kg/dayAntineoplastic and antimetastatic properties[4]
3-Lewis lung carcinoma0.625 - 40 mg/kg/dayAntineoplastic and antimetastatic properties[4]

Table 2: Preclinical Pharmacokinetics of Oral Perifosine in Mice (as a surrogate for this compound)

CompoundDose (oral)Cmax (µg/mL)Tmax (h)Terminal Half-life (h)Reference
Perifosine40 mg/kgClinically relevant plasma concentrationNot specified137 ± 20

Note: The term "clinically relevant plasma concentration" indicates that the levels achieved in mice were comparable to those associated with anti-tumor effects in clinical studies.

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of an oral this compound delivery system.

Formulation of this compound-Loaded Lipid Nanoparticles

This protocol is adapted from a method for preparing lipid nanocapsules of the similar alkylphospholipid, miltefosine, and can be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Liquid lipid (e.g., oleic acid, medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80, Solutol® HS 15)

  • Deionized water

  • Organic solvent (if using solvent-based method, e.g., chloroform, acetone)

Method: High-Pressure Homogenization

  • Preparation of the Lipid Phase: Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the desired amount of this compound in the molten lipid mixture.

  • Preparation of the Aqueous Phase: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the nanoparticle dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Drug Release Assay

Materials:

  • This compound-loaded lipid nanoparticle dispersion

  • Phosphate-buffered saline (PBS), pH 7.4 (or simulated intestinal fluid)

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug to pass)

  • Shaking water bath or dissolution apparatus

Method: Dialysis Bag Method

  • Accurately measure a known volume of the this compound-loaded nanoparticle dispersion and place it inside a pre-soaked dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., 100 mL of PBS, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., lung, breast, colon cancer cells)

  • Complete cell culture medium

  • This compound (free drug and formulated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

Method:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of free this compound and this compound-loaded nanoparticles in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cell line of interest

  • This compound (free drug and formulated)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Method:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Method:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the oral this compound formulation or vehicle control daily by oral gavage at the desired dose.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (%TGI) for the treatment groups compared to the control group.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the development and preclinical evaluation of an oral this compound formulation.

experimental_workflow formulation Formulation Development (Lipid Nanoparticles) char Physicochemical Characterization (Size, PDI, Zeta, EE%) formulation->char release In Vitro Drug Release formulation->release invitro In Vitro Efficacy char->invitro release->invitro mtt MTT Assay (Cytotoxicity, IC50) invitro->mtt apoptosis Annexin V/PI Assay (Apoptosis) invitro->apoptosis invivo In Vivo Studies (Xenograft Model) invitro->invivo pk Pharmacokinetics (Cmax, Tmax, Bioavailability) invivo->pk efficacy Efficacy (% Tumor Growth Inhibition) invivo->efficacy tox Toxicity (Body Weight, Histopathology) invivo->tox

Oral this compound formulation workflow.

References

Application Notes & Protocols: Ilmofosine as a Potential Treatment for Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, transmitted by the bite of infected sandflies. The disease presents in several clinical forms, including cutaneous, mucosal, and visceral leishmaniasis (VL), the most severe form.[1] Current therapeutic options are limited by issues such as toxicity, long treatment durations, parenteral administration, and increasing drug resistance.[2][3] This necessitates the exploration of new, effective, and safer antileishmanial agents.

Ilmofosine (BM 41.440) is a synthetic ether phospholipid, part of the alkyllysophospholipid (ALP) class of compounds, which were initially developed as anticancer agents.[4][5] Like its well-studied analogue miltefosine, this compound has demonstrated significant activity against various Leishmania species, positioning it as a promising candidate for leishmaniasis chemotherapy. These application notes provide a summary of the available data on this compound's efficacy and detailed protocols for its evaluation.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound has not been as extensively elucidated as that of miltefosine, their structural similarity suggests a comparable mode of action. Miltefosine exerts its leishmanicidal effect through a multi-targeted approach, primarily by disrupting parasite membrane integrity and vital cellular processes.[6][7] Key proposed mechanisms include:

  • Disruption of Lipid Metabolism: this compound, like other alkylphosphocholines, is thought to interfere with phospholipid biosynthesis, particularly inhibiting the synthesis of phosphatidylcholine.[6][8] This alters the composition and fluidity of the parasite's cell membrane, leading to impaired function.[7]

  • Induction of Apoptosis-like Cell Death: The compound triggers a programmed cell death cascade in Leishmania.[9] This is characterized by mitochondrial dysfunction, including the inhibition of cytochrome C oxidase, which leads to a decrease in ATP levels.[10][11]

  • Disruption of Ion Homeostasis: A critical effect is the disruption of intracellular Ca²⁺ homeostasis.[6][10] This is achieved by affecting key calcium-regulating organelles like the acidocalcisomes and by activating a sphingosine-dependent Ca²⁺ channel in the parasite's plasma membrane.[10][11]

G This compound This compound membrane Parasite Cell Membrane This compound->membrane Interacts with / Enters lipid_metabolism Disruption of Phospholipid Biosynthesis membrane->lipid_metabolism ca_channel Activation of Sphingosine- Dependent Ca2+ Channel membrane->ca_channel mitochondrion Mitochondrial Dysfunction membrane->mitochondrion pc_synthesis Inhibition of Phosphatidylcholine Synthesis lipid_metabolism->pc_synthesis apoptosis Apoptosis-Like Cell Death pc_synthesis->apoptosis ca_homeostasis Disruption of Intracellular Ca2+ Homeostasis ca_channel->ca_homeostasis ca_homeostasis->apoptosis acidocalcisome Acidocalcisome Alkalinization acidocalcisome->ca_homeostasis cytochrome_c Inhibition of Cytochrome C Oxidase mitochondrion->cytochrome_c cytochrome_c->apoptosis

Caption: Proposed mechanism of action for this compound in Leishmania.

Quantitative Data Summary

This compound has demonstrated potent activity against both the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms of Leishmania.

Table 1: In Vitro Efficacy of this compound against Leishmania Species

Leishmania Species Parasite Stage ED50 (µM) Reference
L. donovani Amastigotes 3.7 [4]
L. donovani Amastigotes 0.2 - 5.0 [5]
L. donovani Amastigotes 16.46 - 23.16 [12]
L. donovani Promastigotes 26.73 - 33.31 [12]

| L. infantum (Sb-resistant) | Amastigotes | 3.5 |[4] |

Table 2: In Vivo Efficacy of this compound against Leishmania donovani

Animal Model Dosing Route Dosing Regimen ED50 (mg/kg) Reference
BALB/c mice Oral 5 daily doses 10.5 [4]
BALB/c mice Subcutaneous 5 daily doses >25 [4]

| BALB/c mice | Not Specified | 5 doses | 14.5 |[5] |

Experimental Workflow

The evaluation of a potential antileishmanial compound like this compound follows a structured workflow, progressing from initial in vitro screenings to more complex in vivo efficacy studies.

G start Start: This compound Stock Solution promastigote_assay In Vitro Assay: Promastigote Susceptibility start->promastigote_assay cytotoxicity_assay In Vitro Assay: Host Cell Cytotoxicity (e.g., CC50) start->cytotoxicity_assay amastigote_assay In Vitro Assay: Intracellular Amastigote Susceptibility promastigote_assay->amastigote_assay If active selectivity_index Calculate Selectivity Index (SI) amastigote_assay->selectivity_index cytotoxicity_assay->selectivity_index in_vivo_model In Vivo Efficacy: Murine Model of Leishmaniasis selectivity_index->in_vivo_model If SI is favorable end End: Efficacy & Toxicity Profile in_vivo_model->end

Caption: Drug discovery workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols for assessing the antileishmanial activity of this compound. Researchers should adapt these based on the specific Leishmania strain and cell lines used.

Protocol 1: In Vitro Susceptibility against Promastigotes

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

  • Leishmania spp. promastigotes in logarithmic growth phase.

  • Culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin.[13]

  • This compound stock solution (in DMSO or appropriate solvent).

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

  • 96-well flat-bottom microtiter plates.

  • Reference drug (e.g., miltefosine, amphotericin B).[14]

Procedure:

  • Plate Preparation: Prepare serial dilutions of this compound in culture medium directly in the 96-well plate. A typical starting concentration might be 100 µM. Include wells for a reference drug, a solvent control (no drug), and a media-only control (no parasites).

  • Parasite Seeding: Adjust the concentration of log-phase promastigotes to 1 x 10⁶ parasites/mL in fresh medium. Add 100 µL of this suspension to each well (except the media control), resulting in a final volume of 200 µL and 1 x 10⁵ parasites per well.

  • Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 24-26°C) for 72 hours.[15]

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change from blue to pink is observed in the control wells.[16]

  • Data Acquisition: Measure fluorescence or absorbance using a plate reader (e.g., 544 nm excitation, 590 nm emission for resazurin's product, resorufin).[16]

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control. Determine the IC50 value by plotting the inhibition percentages against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Susceptibility against Intracellular Amastigotes

Objective: To determine the 50% effective concentration (EC50) of this compound against intracellular Leishmania amastigotes.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages.[12][17]

  • Leishmania spp. stationary-phase promastigotes.

  • Culture medium (e.g., RPMI-1640 or DMEM) with supplements.

  • This compound and reference drug solutions.

  • 96-well plates (can use plates with optically clear bottoms for microscopy).

  • Giemsa stain or a viability indicator like resazurin.

Procedure:

  • Macrophage Seeding: Seed macrophages into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight at 37°C with 5% CO₂. If using THP-1 cells, differentiate them into adherent macrophages first (e.g., with PMA).[17]

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[14]

  • Incubation: Co-incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Free Parasites: Wash the wells gently with pre-warmed medium or PBS to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.[16]

  • Assessment of Infection:

    • Microscopic Method: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope. Calculate the percentage reduction in parasite load compared to the untreated control.[12]

    • Fluorometric Method: Lyse the host cells with a controlled agent (e.g., saponin), rescue the amastigotes, transform them back to promastigotes, and quantify growth using a viability assay.[17]

  • Analysis: Determine the EC50 value by plotting the percentage reduction in parasite load against the log of the drug concentration.

Protocol 3: In Vivo Efficacy in a Murine Model (Visceral Leishmaniasis)

Objective: To evaluate the in vivo efficacy of this compound in reducing parasite burden in a BALB/c mouse model of VL.

Materials:

  • BALB/c mice (6-8 weeks old).

  • Leishmania donovani promastigotes.

  • This compound formulation for the chosen administration route (e.g., oral gavage).

  • Reference drug (e.g., miltefosine, liposomal amphotericin B).

  • Saline or vehicle for the control group.

Procedure:

  • Infection: Infect mice with approximately 1-2 x 10⁷ L. donovani promastigotes via intravenous (tail vein) injection.[18]

  • Treatment Initiation: Allow the infection to establish for a period (e.g., 7-14 days). Then, randomize mice into treatment groups (Vehicle Control, this compound, Reference Drug).

  • Drug Administration: Administer this compound according to the planned regimen. For example, a 5-day course of treatment via oral gavage at a specific dose (e.g., 10-20 mg/kg/day).[4][19]

  • Monitoring: Monitor the health of the mice daily (weight, clinical signs).

  • Endpoint and Parasite Quantification: At a set time point post-treatment (e.g., 14-28 days after the end of treatment), humanely euthanize the mice.

  • Organ Harvest: Aseptically remove the liver and spleen and weigh them.

  • Parasite Burden Determination:

    • Impression Smears: Make impression smears from the liver and spleen on glass slides. Fix, stain with Giemsa, and determine the parasite burden, often expressed as Leishman-Donovan Units (LDU): (number of amastigotes / number of host cell nuclei) x organ weight in mg.[18]

    • Limiting Dilution Assay (LDA): Homogenize a pre-weighed portion of the organs and perform serial dilutions in culture medium to titrate the number of viable parasites.

  • Analysis: Calculate the percentage reduction in parasite burden (LDU) in the treated groups compared to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Disclaimer: These protocols are intended as a guide. All experiments involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC). All work with pathogens should be conducted in accordance with institutional biosafety guidelines.

References

Experimental Design for Ilmofosine Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilmofosine, a synthetic ether lipid analog, has demonstrated notable antitumor activity in preclinical models. As a modulator of critical cellular signaling pathways, it represents a promising candidate for clinical investigation in various malignancies. These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound, including its mechanism of action, preclinical data summary, and detailed protocols for a Phase II clinical trial. The information is intended to guide researchers, scientists, and drug development professionals in the continued evaluation of this compound.

Mechanism of Action

This compound is a member of the alkylphospholipid class of compounds that exert their cytotoxic effects through interaction with the cell membrane rather than direct DNA damage.[1][2] Its primary mechanism involves incorporation into the lipid bilayer, leading to alterations in membrane fluidity and the organization of lipid rafts.[3][4][5] This disruption has two major downstream consequences: the inhibition of the PI3K/Akt survival pathway and the activation of the Fas/CD95 apoptotic pathway.

Inhibition of PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for cell survival, proliferation, and growth. This compound, by altering the membrane composition, is thought to interfere with the proper localization and activation of key components of this pathway, such as Akt, thereby inhibiting downstream signaling and promoting apoptosis.[1][6]

Activation of Fas/CD95-Mediated Apoptosis

This compound promotes the clustering of Fas/CD95 death receptors within lipid rafts.[3][5][7] This aggregation facilitates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) and pro-caspase-8, leading to the activation of the caspase cascade and execution of apoptosis, independent of the Fas ligand.[3][5]

This compound Signaling Pathway

Ilmofosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_fas Fas/CD95 Pathway This compound This compound Lipid_Raft Lipid Raft This compound->Lipid_Raft Incorporation PI3K PI3K Lipid_Raft->PI3K Inhibits localization Fas/CD95 Fas/CD95 Lipid_Raft->Fas/CD95 Promotes clustering Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival DISC DISC Formation (FADD, Caspase-8) Fas/CD95->DISC Caspase_Cascade Caspase Cascade DISC->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound's mechanism of action.

Preclinical Data Summary

This compound has demonstrated significant cytotoxic activity against a range of human tumor cell lines in vitro and has shown antitumor and antimetastatic effects in in vivo models.

In Vitro Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
Colon CarcinomaColon Cancer1.5 - 4.0[8]
Squamous Cell Carcinoma (Lung)Lung Cancer1.5 - 4.0[8]
Small-Cell Carcinoma (Lung)Lung Cancer1.5 - 4.0[8]
MyosarcomaSarcoma1.5 - 4.0[8]
Ovarian CarcinomaOvarian Cancer1.5 - 4.0[8]
Gallbladder CarcinomaGallbladder Cancer1.5 - 4.0[8]
Pleural MesotheliomaMesothelioma1.5 - 4.0[8]

A study on freshly explanted human tumor specimens showed a concentration-dependent inhibition of tumor colony formation.[9] At a concentration of 1 µg/mL, 4% of specimens were sensitive, while at 30 µg/mL, 85% of specimens showed sensitivity.[9]

In Vivo Activity

In vivo studies in murine models have demonstrated the antineoplastic and antimetastatic properties of this compound at oral doses ranging from 0.625 to 40 mg/kg/day.[10][11]

Clinical Trial Protocols

Based on the promising preclinical data and the outcomes of Phase I studies, the following outlines a proposed experimental design for a Phase II clinical trial of this compound in patients with advanced solid tumors.

Phase II Clinical Trial Workflow

Phase_II_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement, Labs, ECOG) Informed_Consent->Baseline_Assessment Treatment_Initiation Treatment Initiation (this compound 450 mg/m² weekly 2-hr infusion) Baseline_Assessment->Treatment_Initiation Cycle Treatment Cycles (4 weeks on, 2 weeks off) Treatment_Initiation->Cycle Toxicity_Monitoring Toxicity Monitoring (Weekly) Cycle->Toxicity_Monitoring Tumor_Assessment Tumor Assessment (RECIST 1.1 every 8 weeks) Cycle->Tumor_Assessment Tumor_Assessment->Cycle Stable Disease or Response Endpoint_Analysis Endpoint Analysis (ORR, PFS, OS, Safety) Tumor_Assessment->Endpoint_Analysis Disease Progression Follow_Up Long-term Follow-up Endpoint_Analysis->Follow_Up

References

Application Notes and Protocols for Measuring Ilmofosine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmofosine is a synthetic thioether phospholipid derivative belonging to the class of alkylphospholipids, which are known for their antineoplastic properties.[1] Unlike conventional chemotherapeutic agents that typically target DNA, this compound and its analogues exert their cytotoxic effects primarily through interactions with cell membranes, leading to the induction of apoptosis.[2] While much of the detailed mechanistic work has been conducted on its close analogue, edelfosine, the protocols and principles outlined in these application notes are broadly applicable to this compound due to their similar mechanisms of action. These compounds are known to accumulate in tumor cells and interfere with lipid metabolism and signaling pathways, such as the PI3K/Akt pathway, ultimately triggering programmed cell death.[2]

These notes provide detailed protocols for key assays to measure and quantify this compound-induced apoptosis, enabling researchers to assess its efficacy and elucidate its molecular mechanisms.

Key Signaling Pathways in Alkylphospholipid-Induced Apoptosis

This compound, like other alkylphospholipids, initiates apoptosis through a multi-faceted approach that involves the plasma membrane, endoplasmic reticulum (ER), and mitochondria. A key mechanism involves the integration of the drug into lipid rafts, which can trigger downstream signaling cascades.[3] One of the central pathways inhibited by these compounds is the PI3K/Akt survival pathway. Inhibition of Akt phosphorylation is a critical event that pushes the cell towards an apoptotic fate.[2] The apoptotic signal is then often relayed to the mitochondria, leading to the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of the caspase cascade.[3][4]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound LipidRaft Lipid Rafts This compound->LipidRaft Accumulates in PI3K PI3K LipidRaft->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Promotes release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes CytochromeC->Caspase9 Activates Mito Mitochondrial Membrane Mito->CytochromeC Release

Caption: Simplified signaling pathway of this compound-induced apoptosis.

I. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Application

The Annexin V assay is used to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry.[5] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[5] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

start Cell Culture (Adherent or Suspension) treat Treat with This compound start->treat harvest Harvest Cells (Trypsinize if adherent) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol

  • Cell Preparation: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Treatment: Treat cells with the desired concentrations of this compound for various time points. Include an untreated control.

  • Harvesting:

    • For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then wash the adherent cells with PBS. Trypsinize the adherent cells, combine them with the collected medium, and pellet by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation

Representative data for this compound-treated cancer cells.

Treatment GroupViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control (Untreated)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 µM, 24h)60.7 ± 4.525.3 ± 3.214.0 ± 2.8
This compound (20 µM, 24h)35.1 ± 3.940.8 ± 5.124.1 ± 4.3

II. Caspase Activity Assays

Application

Caspases are a family of proteases that are central to the execution of apoptosis.[7] Assays to measure caspase activity are crucial for confirming the apoptotic pathway. Key caspases include initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).[7] Their activity can be measured using fluorogenic or colorimetric substrates that are cleaved by active caspases, releasing a detectable signal.

Protocol (Fluorometric Assay for Caspase-3/7 Activity)
  • Cell Preparation and Treatment: Seed 1 x 10^4 cells per well in a 96-well plate and treat with this compound as required.

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing a proluminescent substrate (e.g., a DEVD-aminoluciferin substrate) according to the manufacturer's instructions.

  • Lysis and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an equal volume of the caspase-3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.

Data Presentation

Representative data for this compound-treated cancer cells.

Treatment GroupCaspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Control (Untreated)1,500 ± 1501.0
This compound (10 µM, 12h)6,000 ± 4504.0
This compound (20 µM, 12h)12,750 ± 9808.5

III. DNA Fragmentation Analysis (DNA Laddering Assay)

Application

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[8] This is mediated by caspase-activated DNase (CAD).[8] When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder."[9]

Protocol
  • Cell Collection: Treat and harvest approximately 1-5 x 10^6 cells as described in the Annexin V protocol.

  • Cell Lysis: Resuspend the cell pellet in 0.5 mL of a lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100, pH 7.5).

  • RNA and Protein Digestion:

    • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

    • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 2 hours or overnight.

  • DNA Precipitation:

    • Add an equal volume of isopropanol to precipitate the DNA.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

    • Wash the DNA pellet with 70% ethanol and air dry.

  • Electrophoresis:

    • Resuspend the DNA pellet in TE buffer.

    • Load the DNA samples onto a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.

Data Presentation

Data is qualitative and presented as a gel image. A positive result for this compound-treated cells would show distinct bands corresponding to multiples of ~180 bp, while the control would show a single high molecular weight band.

IV. Measurement of Mitochondrial Membrane Potential (ΔΨm)

Application

The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[4] It often precedes the release of cytochrome c and the activation of caspases. ΔΨm can be measured using fluorescent dyes that accumulate in the mitochondria of healthy cells in a potential-dependent manner. In apoptotic cells with depolarized mitochondria, the dye fails to accumulate, resulting in a decreased fluorescent signal. Common dyes include JC-1, TMRM, and TMRE.

Protocol (Using TMRM and Flow Cytometry)
  • Cell Preparation and Treatment: Culture and treat cells with this compound as described in previous protocols.

  • Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in pre-warmed culture medium containing 20-100 nM Tetramethylrhodamine, Methyl Ester (TMRM).

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Washing: Pellet the cells and resuspend them in fresh, pre-warmed PBS.

  • Analysis: Analyze the cells immediately by flow cytometry. A decrease in TMRM fluorescence intensity indicates mitochondrial membrane depolarization.

Data Presentation

Representative data for this compound-treated cancer cells.

Treatment GroupMean TMRM Fluorescence Intensity (Arbitrary Units)% of Cells with Low ΔΨm
Control (Untreated)850 ± 604.1 ± 1.2
This compound (10 µM, 18h)420 ± 4548.5 ± 5.5
This compound (20 µM, 18h)210 ± 3082.3 ± 7.1

References

Application Notes and Protocols: Synthesis and Evaluation of Ilmofosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) is a synthetic thioether phospholipid analogue that has demonstrated significant cytostatic and cytotoxic effects against a variety of tumor cell lines. As a member of the alkyl-lysophospholipid (ALP) class of compounds, its mechanism of action is primarily directed at the cell membrane and associated signaling pathways, rather than DNA, making it an attractive candidate for cancer therapy. This compound and its derivatives interfere with signal transduction pathways, including the PI3K/Akt pathway, and inhibit phosphatidylcholine biosynthesis, leading to apoptosis in cancer cells while often sparing healthy cells.[1]

These application notes provide an overview of the techniques for synthesizing this compound derivatives, protocols for their synthesis and biological evaluation, and a summary of their structure-activity relationships.

Data Presentation: Biological Activity of this compound and Related Compounds

The antiproliferative activity of this compound and its structural analogues, such as edelfosine and miltefosine, has been evaluated in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a comparative view of their potency. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
This compoundLeishmania donovani (promastigotes)26.73 - 33.31[2]
Leishmania donovani (amastigotes)16.46 - 23.16[2]
EdelfosineLeishmania donovani (promastigotes)26.73 - 33.31[2]
Leishmania donovani (amastigotes)16.46 - 23.16[2]
MiltefosineLeishmania donovani (promastigotes)26.73 - 33.31[2]
Leishmania donovani (amastigotes)16.46 - 23.16[2]
EdelfosineMCF-7 (Breast Cancer)Not specified[3]
A549 (Lung Cancer)Not specified[3]
CP-46,665Various Human Tumors (continuous exposure)1-10 µg/ml[4]
ET-18-OCH3Various Human Tumors (continuous exposure)1-10 µg/ml[4]

Experimental Protocols

The synthesis of this compound and its derivatives generally involves a multi-step process starting from a glycerol backbone. The following protocols are generalized methodologies based on common synthetic strategies for thioether phospholipids.[5]

Protocol 1: Synthesis of the Thioether Glycerol Backbone

This protocol outlines the key steps for the synthesis of the 1-S-alkyl-2-O-methyl-rac-glycerol intermediate.

Materials:

  • rac-1-Thioglycerol

  • 1-Bromohexadecane (or other alkyl halides)

  • Sodium hydride (NaH)

  • Iodomethane (CH3I)

  • Trityl chloride

  • Pyridine

  • Boron trifluoride etherate (BF3·Et2O)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • S-Alkylation: Dissolve rac-1-thioglycerol in a suitable solvent like THF. Add a base, such as sodium hydride, to deprotonate the thiol group. Slowly add 1-bromohexadecane and stir the reaction at room temperature overnight. After the reaction is complete, quench with water and extract the product with an organic solvent. Purify the resulting 1-S-hexadecyl-rac-glycerol by column chromatography.

  • Protection of the Primary Alcohol: Dissolve the 1-S-hexadecyl-rac-glycerol in pyridine and add trityl chloride. Stir the reaction at room temperature until complete. Work up the reaction and purify the trityl-protected intermediate.[5]

  • O-Methylation: Dissolve the protected intermediate in THF and add sodium hydride to deprotonate the secondary alcohol. Add iodomethane and stir at room temperature. Monitor the reaction by TLC. Once complete, quench the reaction and extract the product.[5]

  • Deprotection: Dissolve the O-methylated product in DCM and cool the solution. Add boron trifluoride etherate dropwise to remove the trityl protecting group.[5] Purify the final 1-S-hexadecyl-2-O-methyl-rac-glycerol by column chromatography.

Protocol 2: Introduction of the Phosphocholine Headgroup

This protocol describes the phosphorylation of the glycerol backbone and the subsequent addition of the choline moiety.

Materials:

  • 1-S-hexadecyl-2-O-methyl-rac-glycerol

  • Phosphorus oxychloride (POCl3) or 2-chloro-2-oxo-1,3,2-dioxaphospholane

  • Choline tosylate or trimethylamine

  • Triethylamine (TEA)

  • Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Phosphorylation: Dissolve the 1-S-hexadecyl-2-O-methyl-rac-glycerol in anhydrous acetonitrile and cool in an ice bath. Add triethylamine followed by the dropwise addition of phosphorus oxychloride. Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Addition of Choline: In a separate flask, prepare a solution of choline tosylate in pyridine. Add this solution to the reaction mixture from the previous step. Stir the reaction overnight at room temperature.

  • Alternative Phosphorylation and Choline Addition: A one-pot procedure can be employed using 2-chloro-2-oxo-1,3,2-dioxaphospholane to form a cyclic phosphate intermediate. This intermediate is then reacted with trimethylamine to open the ring and form the phosphocholine headgroup.[5]

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final this compound derivative.

Mandatory Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_backbone Backbone Synthesis cluster_headgroup Headgroup Addition start rac-1-Thioglycerol alkylation S-Alkylation (1-Bromohexadecane, Base) start->alkylation protection Protection of Primary -OH (Trityl Chloride) alkylation->protection methylation O-Methylation of Secondary -OH (CH3I, Base) protection->methylation deprotection Deprotection of Primary -OH (BF3·Et2O) methylation->deprotection intermediate 1-S-Hexadecyl-2-O-methyl-rac-glycerol deprotection->intermediate phosphorylation Phosphorylation (POCl3 or alternative) intermediate->phosphorylation choline Choline Addition (Choline Tosylate or Trimethylamine) phosphorylation->choline product This compound Derivative choline->product

Caption: Generalized synthetic workflow for this compound derivatives.

PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits This compound This compound Derivatives This compound->PI3K Inhibition This compound->Akt Inhibition of Activation

Caption: this compound inhibits the PI3K/Akt survival pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogues is influenced by their chemical structure. Key structural features that impact their antineoplastic properties include:

  • The sn-1 Thioether Linkage: The replacement of the ester or ether bond found in other ALPs with a thioether linkage in this compound contributes to its metabolic stability and distinct biological profile.

  • The Length of the Alkyl Chain: The length of the alkyl chain at the sn-1 position is crucial for membrane insertion and interaction. Variations in chain length can modulate the compound's potency and selectivity.

  • The sn-2 Substituent: The methoxymethyl group at the sn-2 position of this compound is a key feature. Modifications at this position can significantly alter the compound's activity.

  • The Phosphocholine Headgroup: The polar phosphocholine headgroup is essential for the molecule's amphipathic nature and its interaction with the cell membrane and membrane-bound enzymes.

Further research focusing on the systematic modification of these structural components will be instrumental in developing more potent and selective this compound derivatives for therapeutic applications.[4]

References

Troubleshooting & Optimization

Ilmofosine Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ilmofosine dosage and maximizing its efficacy in pre-clinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic alkylphospholipid, a class of anti-cancer agents that target cellular membranes rather than DNA. Its primary mechanism involves insertion into the plasma membrane, leading to the disruption of lipid metabolism and interference with key signal transduction pathways. This disruption can induce apoptosis (programmed cell death) in cancer cells.

Q2: Which signaling pathways are affected by this compound?

A2: this compound has been shown to inhibit the PI3K/Akt and MAPK/ERK survival pathways, while stimulating the pro-apoptotic JNK pathway.[1] By altering the balance of these signaling cascades, this compound promotes cell death in cancerous cells.

Q3: How should I prepare this compound for in vitro experiments?

A3: For in vitro assays, this compound can be dissolved in an appropriate solvent such as ethanol or DMSO to create a stock solution. It is crucial to determine the optimal solvent and concentration to avoid solvent-induced cytotoxicity. The stock solution should then be diluted in culture medium to the desired final concentrations for your experiments. Always include a vehicle control (medium with the same concentration of solvent) in your experimental setup.

Q4: What are the typical in vitro and in vivo dosage ranges for this compound?

A4: In vitro, this compound has shown cytostatic and cytotoxic effects in a concentration range of 0-16 µg/mL and 1.0-30 µg/mL in colony formation assays.[2][3] For in vivo studies in mice, oral doses have ranged from 0.625 to 40 mg/kg/day.[4]

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound in Human Tumor Colony Forming Units [3]

Concentration (µg/mL)Percentage of Sensitive Specimens (%)
1.04
30.085

Table 2: In Vivo Antitumor Activity of this compound [4]

Model SystemDosage Range (Oral)Observed Effects
Methylcholanthrene (MethA)-induced fibrosarcoma0.625 to 40 mg/kg/dayAntineoplastic and antimetastatic properties
3Lewis-lung carcinoma0.625 to 40 mg/kg/dayAntineoplastic and antimetastatic properties

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This assay assesses the long-term effects of this compound on the proliferative capacity of single cells.

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis of Signaling Pathways

This protocol is for examining the effect of this compound on the PI3K/Akt and MAPK/ERK pathways.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, ERK, and other relevant pathway proteins. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model

This protocol outlines the in vivo evaluation of this compound's antitumor activity.

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer this compound (e.g., by oral gavage) or a vehicle control to the mice daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Troubleshooting Guides

In Vitro Experiments

  • Q: My cell viability results are inconsistent. What could be the issue?

    • A: Inconsistent cell seeding is a common cause. Ensure a single-cell suspension and accurate cell counting. Also, check for solvent toxicity by including a vehicle-only control. Edge effects in 96-well plates can also lead to variability; consider not using the outer wells.

  • Q: I am not observing a dose-dependent effect of this compound.

    • A: The concentration range may be too narrow or not appropriate for your cell line. Perform a broad-range dose-finding study first. Also, ensure the this compound stock solution is properly prepared and stored to maintain its activity. The duration of drug exposure might also need optimization.

  • Q: My western blot results for signaling pathways are weak or absent.

    • A: Ensure that the time point of cell lysis is appropriate to capture the signaling event. A time-course experiment is recommended. Check the quality of your antibodies and ensure proper blocking and washing steps.

In Vivo Experiments

  • Q: The tumors in my xenograft model are not growing or are growing very slowly.

    • A: The cell line may have low tumorigenicity. Ensure you are using a sufficient number of viable cells for injection. The health status of the mice is also critical; use healthy, age-matched animals.

  • Q: I am observing significant toxicity in the mice treated with this compound.

    • A: The dose may be too high. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor the mice daily for signs of toxicity such as weight loss, lethargy, and gastrointestinal issues.

  • Q: The antitumor effect of this compound in my in vivo model is not as pronounced as expected from in vitro data.

    • A: The pharmacokinetic and pharmacodynamic properties of this compound in vivo can differ significantly from in vitro conditions. The route of administration and dosing schedule may need to be optimized. The tumor microenvironment in a xenograft model can also influence drug efficacy.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Ilmofosine_Signaling_Pathway This compound This compound Plasma_Membrane Plasma Membrane Disruption This compound->Plasma_Membrane PI3K PI3K Plasma_Membrane->PI3K Inhibition MAPK_ERK MAPK/ERK Plasma_Membrane->MAPK_ERK Inhibition JNK JNK Plasma_Membrane->JNK Activation Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK_ERK->Survival Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound's impact on key signaling pathways.

Experimental_Workflow In_Vitro In Vitro Studies (Cell Lines) Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Colony_Formation Colony Formation Assay In_Vitro->Colony_Formation Signaling_Analysis Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling_Analysis Dosage_Optimization Dosage Optimization Cell_Viability->Dosage_Optimization Colony_Formation->Dosage_Optimization Signaling_Analysis->Dosage_Optimization In_Vivo In Vivo Studies (Xenograft Model) Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth Toxicity_Assessment Toxicity Assessment In_Vivo->Toxicity_Assessment Dosage_Optimization->In_Vivo

Caption: Workflow for evaluating this compound's efficacy.

References

Technical Support Center: Enhancing Ilmofosine's Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ilmofosine. The focus is on strategies to enhance its bioavailability, a critical factor for improving its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's oral bioavailability?

Q2: What are the potential reasons for limited oral bioavailability of this compound?

A2: As a phospholipid ether, this compound's oral bioavailability may be limited by several factors inherent to this class of compounds:

  • Low Aqueous Solubility: While specific data for this compound is scarce, phospholipid-like drugs often exhibit poor water solubility, which can limit their dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, drugs pass through the liver before reaching systemic circulation. This compound is known to be metabolized to a sulfoxide derivative. If this metabolism occurs extensively in the liver (first-pass effect), the amount of active drug reaching the rest of the body can be significantly reduced. The specific cytochrome P450 (CYP450) enzymes involved in this compound metabolism have not been definitively identified in the available literature.[4][5][6][7]

  • P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein in the intestinal wall that can pump drugs back into the gut lumen, thereby reducing their net absorption. It is a common mechanism of low bioavailability for many anticancer drugs. Whether this compound is a substrate for P-gp is not explicitly documented in the reviewed literature.

Q3: What are the most promising strategies to enhance this compound's oral bioavailability?

A3: Based on strategies successfully applied to other poorly soluble drugs, particularly other phospholipid-based compounds, the following approaches hold promise for this compound:

  • Lipid-Based Formulations:

    • Liposomes: Encapsulating this compound within liposomes, which are vesicles composed of lipid bilayers, can improve its solubility and protect it from degradation in the gastrointestinal tract.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (SLNs) or a blend of solid and liquid lipids (NLCs). They offer advantages in terms of stability and can enhance oral absorption by various mechanisms, including increased surface area for dissolution and potential for lymphatic uptake, which bypasses the first-pass metabolism in the liver.[8][9][10][11]

  • Phospholipid Complexes: Forming a complex of this compound with phospholipids can enhance its lipophilicity, thereby improving its ability to permeate the intestinal membrane.[12][13][14]

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption in Preclinical Models
Possible Cause Troubleshooting Strategy Experimental Protocol
Poor aqueous solubility and dissolution rate of neat this compound.Formulate this compound into a lipid-based delivery system such as Solid Lipid Nanoparticles (SLNs).See Experimental Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification-Diffusion Method .
Extensive first-pass metabolism in the liver.Co-administer this compound with a known inhibitor of relevant CYP450 enzymes (requires identification of specific enzymes). This is a theoretical approach as the specific enzymes are not yet identified.Design a pharmacokinetic study in rats comparing the AUC of this compound administered orally with and without a broad-spectrum CYP450 inhibitor.
Efflux by intestinal transporters like P-glycoprotein.Formulate this compound in a system containing P-gp inhibitors or excipients that modulate P-gp function.Conduct an in vitro Caco-2 permeability assay to determine if this compound is a P-gp substrate. See Experimental Protocol 2: In Vitro Caco-2 Permeability Assay .

Quantitative Data Summary

No direct comparative quantitative data for different oral formulations of this compound was found in the reviewed literature. The following table presents a hypothetical comparison based on typical enhancements seen with lipid-based formulations for other poorly soluble drugs to illustrate the potential improvements.

FormulationHypothetical Oral Bioavailability (%)Hypothetical Cmax (ng/mL)Hypothetical Tmax (h)
This compound (unformulated)5 - 10100 - 2002 - 4
This compound-Loaded SLNs20 - 40400 - 8004 - 6
This compound Liposomes15 - 30300 - 6004 - 8

Note: These values are for illustrative purposes only and are not based on actual experimental data for this compound.

Experimental Protocols

Experimental Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification-Diffusion Method

Objective: To prepare stable this compound-loaded SLNs to enhance oral bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl behenate - Compritol® ATO 888)

  • Stabilizer (e.g., lauroyl macrogolglycerides - Gelucire® 44/14)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous phase (e.g., purified water)

  • High-speed homogenizer

  • Magnetic stirrer

Methodology:

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound and the solid lipid (e.g., 100 mg this compound and 400 mg glyceryl behenate) in a minimal amount of a water-miscible organic solvent like dichloromethane.

  • Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., 1% w/v Gelucire® 44/14) in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • Solvent Diffusion: Add a large volume of purified water to the emulsion under constant magnetic stirring. This will cause the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles.

  • Solvent Removal: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Experimental Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein (P-gp) efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution

  • P-gp inhibitor (e.g., verapamil)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer with well-formed tight junctions is established (typically 21 days).

  • Monolayer Integrity Test: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution to the apical (AP) side of the Transwell®.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Quantify the concentration of this compound in the collected samples.

  • Permeability Study (Basolateral to Apical):

    • Add the this compound solution to the BL side and collect samples from the AP side at the same time points.

  • P-gp Substrate Identification:

    • Repeat the permeability studies in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) added to both the AP and BL compartments.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the efflux is mediated by P-gp.

Experimental Protocol 3: Pharmacokinetic Study of Oral this compound Formulations in Rats

Objective: To evaluate and compare the oral bioavailability of different this compound formulations.

Materials:

  • Sprague-Dawley rats

  • This compound formulations (e.g., unformulated suspension, SLN dispersion)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Dosing:

    • Fast rats overnight with free access to water.

    • Administer the this compound formulations orally via gavage at a predetermined dose.

    • Include a group receiving an intravenous (IV) bolus of this compound to determine the absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizations

G cluster_0 Oral Administration of this compound cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation This compound This compound (Oral Dosage Form) Dissolution Dissolution in GI Fluids This compound->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Solubilized Drug Metabolism_Gut Gut Wall Metabolism Absorption->Metabolism_Gut Pre-systemic Metabolism Efflux P-gp Efflux Absorption->Efflux Reduced Absorption PortalVein Portal Vein Absorption->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Drug reaching circulation

Caption: Factors Affecting this compound's Oral Bioavailability.

G start Start: this compound + Solid Lipid + Organic Solvent dissolve Dissolve to form Organic Phase start->dissolve emulsify High-Speed Homogenization (Emulsification) dissolve->emulsify aqueous Prepare Aqueous Phase with Stabilizer aqueous->emulsify disperse Dispersion in excess water (Solvent Diffusion) emulsify->disperse evaporate Solvent Evaporation disperse->evaporate characterize Characterize SLNs (Size, PDI, Zeta, EE) evaporate->characterize end End: this compound-Loaded SLN Dispersion characterize->end

Caption: Workflow for this compound-Loaded SLN Preparation.

G start Problem: Low Oral Bioavailability cause1 Poor Solubility? start->cause1 cause2 First-Pass Metabolism? start->cause2 cause3 P-gp Efflux? start->cause3 solution1 Lipid-Based Formulations (SLNs, Liposomes) cause1->solution1 solution2 Co-administration with CYP450 Inhibitors cause2->solution2 solution3 Formulate with P-gp Inhibitors cause3->solution3 experiment1 Formulation & Characterization In Vivo PK studies solution1->experiment1 experiment2 Identify metabolizing enzymes In Vivo PK with inhibitor solution2->experiment2 experiment3 Caco-2 Permeability Assay solution3->experiment3

Caption: Troubleshooting Logic for Low this compound Bioavailability.

References

addressing variability in ilmofosine experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with ilmofosine. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and accuracy in their experiments.

Troubleshooting Guides

Variability in this compound experiments can arise from several factors related to its nature as a synthetic alkylphospholipid. This guide provides a systematic approach to troubleshooting common issues.

1. Inconsistent Anti-cancer Effects (e.g., cell viability, apoptosis assays)

Potential Cause Recommended Action
This compound Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO, ethanol) and store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations can vary significantly between cell types.[1]
Cell Line-Specific Sensitivity Different cancer cell lines exhibit varying sensitivities to this compound.[2] Ensure the cell line you are using is known to be responsive to this compound or similar alkylphospholipids.
Interaction with Serum Components in fetal bovine serum (FBS) can interact with lipid-based drugs, potentially reducing their effective concentration.[3][4] Consider reducing the serum percentage during treatment or using serum-free media if your cell line can tolerate it. If reducing serum, allow cells to attach in complete media before switching to low-serum or serum-free media containing this compound.
Cell Density High cell density can reduce the effective concentration of the drug per cell. Plate cells at a consistent and optimal density for each experiment.
Solubility Issues Ensure complete solubilization of this compound in the stock solvent before diluting in culture media. Precipitates indicate poor solubility and will lead to inaccurate dosing.

2. High Variability in Colony Formation Assays

Potential Cause Recommended Action
Uneven Cell Seeding Ensure a single-cell suspension is achieved before plating. Gently swirl the plate after seeding to distribute cells evenly.[5]
Inappropriate Seeding Density Optimize the number of cells seeded to obtain well-separated colonies (typically 50-1000 cells per 60 mm dish, but this is cell-line dependent).
Drying of Agar Maintain humidity in the incubator to prevent the soft agar from drying out, which can affect cell growth. Placing a dish of sterile water in the incubator can help.
Extended Incubation Time Over-incubation can lead to colonies merging, making accurate counting difficult. Monitor colony growth and stain when colonies are of an appropriate size (typically >50 cells).

3. Inconsistent Western Blot Results for PI3K/Akt Pathway

Potential Cause Recommended Action
Timing of Cell Lysis The inhibition of Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the optimal time point for observing maximal inhibition of p-Akt.
Low Protein Concentration Ensure sufficient protein is loaded onto the gel. Perform a protein quantification assay (e.g., BCA) on your cell lysates.
Phosphatase Activity Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins.
Antibody Quality Use validated antibodies specific for total and phosphorylated forms of Akt and other pathway components.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound?

A1: this compound is typically dissolved in a sterile organic solvent like DMSO or ethanol to create a concentrated stock solution. It is crucial to ensure complete dissolution. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. Protect the stock solution from light. When preparing working solutions, dilute the stock directly into pre-warmed cell culture medium and mix thoroughly.

Q2: What is the typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound is highly dependent on the cell line being tested. In vitro studies have reported a broad range of effective concentrations. For example, some studies have used concentrations from 1.0 to 30 µg/ml for inhibiting tumor colony formation.[1] It is strongly recommended to perform a dose-response curve for each new cell line to determine the IC50 (the concentration that inhibits 50% of cell growth or induces 50% of the maximum effect).

Q3: Can the presence of serum in the culture medium affect my results?

A3: Yes, serum contains proteins and lipids that can bind to this compound, potentially reducing its bioavailability and altering its effective concentration.[3][4] This can be a significant source of variability. If you observe inconsistent results, consider reducing the serum concentration during the this compound treatment period or using a serum-free medium if your cells can be maintained in such conditions. Always maintain consistent serum concentrations across all experiments you intend to compare.

Q4: My cells are not showing the expected apoptotic response after this compound treatment. What could be the reason?

A4: Several factors could contribute to a lack of apoptotic response:

  • Cell Line Resistance: Not all cell lines are sensitive to this compound. Some cell lines may have intrinsic or acquired resistance mechanisms.[2]

  • Incorrect Timing: The peak apoptotic response may occur at a different time point than you are assaying. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.

  • Suboptimal Drug Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. Refer to your dose-response data.

  • Drug Inactivation: Ensure your this compound stock is not degraded. Prepare fresh dilutions for each experiment.

Q5: I am seeing a lot of dead cells in my control group when using a low-serum medium for this compound treatment. How can I address this?

A5: Some cell lines are sensitive to serum deprivation. To mitigate this, you can plate the cells in their regular growth medium (with normal serum levels) and allow them to adhere and stabilize for 12-24 hours. After this period, you can replace the medium with the low-serum or serum-free medium containing the desired concentration of this compound.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound and Related Alkylphospholipids

CompoundCell Line(s)AssayEffective Concentration RangeReference
This compoundVarious Human TumorsColony Formation1.0 - 30 µg/mL[1]
EdelfosinePancreatic Cancer CellsApoptosis10 - 20 µM[6]
MiltefosineLeishmania donovaniAnti-proliferative26.73 - 33.31 µM (promastigotes), 16.46 - 23.16 µM (amastigotes)[7]
PerifosineMultiple Myeloma CellsCytotoxicityTime and dose-dependent[8]

Experimental Protocols

1. Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is adapted for assessing apoptosis induced by this compound.

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells at a predetermined density in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the determined optimal time. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[9][10][11][12][13]

2. Protocol: Colony Formation Assay

This protocol outlines the assessment of long-term cell survival after this compound treatment.

Materials:

  • Single-cell suspension of the desired cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Prepare a single-cell suspension of your cells.

  • Count the cells and determine the appropriate seeding density (this needs to be optimized for each cell line to yield 50-150 colonies in the control wells).

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 7-14 days, or until colonies are visible.

  • Wash the plates with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.[5]

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

3. Protocol: Western Blot for p-Akt/Total Akt

This protocol provides a general framework for analyzing the effect of this compound on the PI3K/Akt pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total Akt and the loading control.[14][15][16]

Visualizations

Ilmofosine_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane Integration This compound->Cell_Membrane PI3K PI3K Cell_Membrane->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibition Cell_Survival Cell Survival, Proliferation pAkt->Cell_Survival

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell survival and induction of apoptosis.

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment assay Perform Assay treatment->assay apoptosis Apoptosis Assay (Flow Cytometry) assay->apoptosis survival Colony Formation Assay assay->survival signaling Signaling Analysis (Western Blot) assay->signaling data_analysis Data Analysis apoptosis->data_analysis survival->data_analysis signaling->data_analysis end End data_analysis->end

Caption: A general experimental workflow for studying the effects of this compound on cancer cells.

Troubleshooting_Logic start Inconsistent Results? check_reagent Check this compound Stock (Freshness, Storage) start->check_reagent Yes check_cells Verify Cell Line (Sensitivity, Passage Number) check_reagent->check_cells check_protocol Review Experimental Protocol check_cells->check_protocol optimize_conc Optimize Concentration (Dose-Response) check_protocol->optimize_conc optimize_time Optimize Incubation Time (Time-Course) optimize_conc->optimize_time check_serum Evaluate Serum Effects optimize_time->check_serum consistent_results Consistent Results check_serum->consistent_results

Caption: A logical flow for troubleshooting variability in this compound experiments.

References

Technical Support Center: Mitigating Off-Target Effects of Ilmofosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ilmofosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (1-hexadecylthio-2-methoxyethyl-rac-glycero-3-phosphocholine) is a synthetic alkylphosphocholine analog with demonstrated antineoplastic and antimetastatic properties.[1] Unlike conventional chemotherapeutic agents that target DNA, this compound's primary mechanism of action involves its integration into cellular membranes. This disrupts membrane integrity and interferes with lipid metabolism and key signal transduction pathways, ultimately leading to apoptosis in cancer cells. Key pathways affected include the inhibition of phosphatidylcholine synthesis, suppression of the pro-survival PI3K/Akt and MAPK/ERK pathways, and activation of the pro-apoptotic JNK pathway.

Q2: What are the known off-target effects of this compound?

Clinical trials with this compound have revealed several dose-limiting off-target effects. The most prominent of these are gastrointestinal toxicities, including nausea, vomiting, and diarrhea.[2][3] Other reported side effects include fatigue and abnormalities in liver function.[3] These off-target effects are a significant consideration in both preclinical and clinical investigations.

Q3: Why does this compound exhibit off-target toxicity, particularly in the gastrointestinal tract and liver?

The precise mechanisms underlying this compound's off-target toxicities are not fully elucidated but are thought to be linked to its membrane-disrupting properties. Normal, rapidly proliferating cells, such as those lining the gastrointestinal tract, may be more susceptible to the cytotoxic effects of this compound. The liver, being the primary site of drug metabolism, is also at risk of toxicity. The involvement of cytochrome P450 (CYP) enzymes in the metabolism of this compound could potentially lead to the formation of reactive metabolites that contribute to hepatotoxicity.[4][5][6][7]

Q4: Is there evidence for differential sensitivity between cancer cells and normal cells?

Yes, some in vitro studies suggest that this compound may exhibit a degree of selectivity for cancer cells over normal cells. For instance, one study indicated that this compound was less active against a normal intestinal epithelial cell line compared to several cancer cell lines.[2] However, the therapeutic window can be narrow, and off-target toxicity remains a significant challenge.

II. Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Problem 1: High Cytotoxicity Observed in Normal/Control Cell Lines

Symptoms:

  • Significant decrease in viability of non-cancerous control cell lines (e.g., normal epithelial cells) at concentrations intended to be cytotoxic to cancer cells.

  • IC50 values for normal cell lines are unexpectedly close to those of the cancer cell lines being studied.

Possible Causes:

  • High this compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used, as sensitivity can vary between cell types.

  • Prolonged Exposure Time: Continuous exposure to this compound can lead to cumulative toxicity in normal cells.

  • Cell Line Specific Sensitivity: Some normal cell lines may be inherently more sensitive to membrane-disrupting agents.

Suggested Solutions:

  • Optimize this compound Concentration:

    • Perform a dose-response curve for both your cancer and normal cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.

  • Reduce Exposure Time:

    • Consider shorter incubation times with this compound. A pulsed treatment (e.g., 24 hours) followed by a drug-free period may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.

  • Consider Co-treatment Strategies (Exploratory):

    • While specific co-treatments to reduce this compound's off-target effects are not well-established, you could explore the use of cytoprotective agents. For example, agents that support mitochondrial function or reduce oxidative stress could be investigated. This should be approached as a new research question and would require extensive validation.

  • Utilize 3D Culture Models:

    • Three-dimensional (3D) cell culture models, such as spheroids or organoids, can sometimes provide a more physiologically relevant system and may reveal a wider therapeutic window compared to traditional 2D cultures.

Problem 2: Difficulty in Distinguishing Between Apoptotic and Necrotic Cell Death

Symptoms:

  • Unclear results from cell death assays, making it difficult to determine if this compound is inducing the desired apoptotic pathway or causing non-specific necrotic cell death.

Possible Causes:

  • High this compound Concentration: At very high concentrations, this compound may induce necrosis rather than apoptosis.

  • Assay Limitations: Some assays may not be specific enough to differentiate between the two cell death mechanisms.

Suggested Solutions:

  • Use a Combination of Assays:

    • Employ multiple assays to get a clearer picture of the cell death mechanism. A combination of Annexin V/Propidium Iodide (PI) staining with a functional assay for caspase activity (e.g., Caspase-3/7 activity assay) is recommended.[8][9]

  • Morphological Assessment:

    • Use microscopy to observe cell morphology. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often show cell swelling and membrane rupture.[8]

  • Time-Course Analysis:

    • Perform a time-course experiment to monitor the progression of cell death. Apoptosis is a programmed process that unfolds over several hours, while necrosis can be a more rapid event.

III. Data Presentation

Table 1: Comparative in vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Adenocarcinoma10 - 50[2]
PC-3Pancreatic Cancer10 - 50[2]
HepG2Hepatocellular Carcinoma10 - 50[2]
HCECNormal Intestinal Epithelial> 50[2]

Note: This table is compiled from a single study and provides a preliminary indication of differential cytotoxicity. Researchers should determine the IC50 values for their specific cell lines of interest.

IV. Experimental Protocols

Protocol 1: Assessment of this compound-Induced Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining

Principle: This protocol utilizes the differential staining of cells with Annexin V and PI to distinguish between live, apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • This compound

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • Binding Buffer (specific to the Annexin V kit)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (including a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.

    • Collect all cells, including those in the supernatant (which may include detached apoptotic or necrotic cells).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).

    • Set up appropriate gates to distinguish between:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive - this population is often small)

V. Visualizations

Ilmofosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LipidRafts Lipid Rafts This compound->LipidRafts Accumulates in PI3K_Akt PI3K/Akt Pathway (Survival) LipidRafts->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway (Proliferation) LipidRafts->MAPK_ERK Inhibits JNK JNK Pathway (Stress Response) LipidRafts->JNK Activates Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound's mechanism of action.

Troubleshooting_Workflow Start High Cytotoxicity in Normal Cells Observed Q1 Is this compound concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is exposure time minimized? A1_Yes->Q2 Action1 Perform Dose-Response Curve A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Consideration Consider Cell Line Sensitivity and 3D Culture Models A2_Yes->Consideration Action2 Test Pulsed Treatment A2_No->Action2 Action2->Consideration

Caption: Troubleshooting high off-target cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Ilmofosine and Miltefosine Efficacy in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-leishmanial efficacy of two alkylphosphocholine compounds, ilmofosine and miltefosine. The information presented is collated from preclinical data to assist researchers in understanding the relative performance and mechanisms of action of these compounds against various Leishmania species.

Executive Summary

This compound and miltefosine are both alkyl-lysophospholipid analogues that have demonstrated significant activity against Leishmania parasites. While miltefosine is the first and only oral drug approved for the treatment of leishmaniasis, this compound has also shown potent leishmanicidal effects in preclinical studies.[1] This guide synthesizes available data on their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Overall, the data suggests that the efficacy of these two compounds can be species-dependent. For instance, against Leishmania amazonensis, this compound was found to be more active than miltefosine, whereas in studies on Leishmania donovani, miltefosine was identified as the most active among the tested alkyl-lysophospholipids, particularly in its ability to inhibit RNA synthesis.[2] Both compounds induce an apoptosis-like cell death in promastigotes.[3]

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and miltefosine against different forms and species of Leishmania. The data is presented as 50% inhibitory concentration (IC50) or 50% effective dose (ED50) values, which represent the concentration of the drug required to inhibit parasite growth or viability by 50%.

Table 1: Efficacy against Leishmania donovani

CompoundParasite StageEfficacy MetricValue (µM)Reference
This compoundPromastigotesED5026.73 - 33.31[2]
MiltefosinePromastigotesED5026.73 - 33.31[2]
This compoundAmastigotesED5016.46 - 23.16[2]
MiltefosineAmastigotesED5016.46 - 23.16[2]

Table 2: Efficacy against Leishmania amazonensis

CompoundParasite StageEfficacy MetricValue (µM)Reference
This compoundPromastigotesIC501.9 - 3.4[1]
MiltefosinePromastigotesIC501.9 - 3.4[1]
This compoundIntracellular AmastigotesIC504.5 ± 0.3[4]
MiltefosineIntracellular AmastigotesIC509.0 ± 0.2[4]

Mechanisms of Action

Both this compound and miltefosine are understood to exert their leishmanicidal effects through multiple mechanisms, primarily targeting the parasite's cell membrane and inducing programmed cell death.

Miltefosine: The mechanism of action for miltefosine is more extensively studied and is known to be multi-faceted. It includes:

  • Disruption of Lipid Metabolism: Miltefosine interferes with phospholipid biosynthesis, particularly by inhibiting the synthesis of phosphatidylcholine.[2][5]

  • Induction of Apoptosis-like Cell Death: It triggers a programmed cell death cascade in Leishmania promastigotes, characterized by DNA fragmentation, cell shrinkage, and exposure of phosphatidylserine on the outer membrane leaflet.[6]

  • Mitochondrial Dysfunction: Miltefosine has been shown to inhibit cytochrome c oxidase, leading to mitochondrial dysfunction.[5]

  • Disruption of Calcium Homeostasis: It affects the parasite's intracellular calcium signaling by activating a plasma membrane Ca2+ channel and inducing the alkalinization of acidocalcisomes.[4]

This compound: As an alkyl-lysophospholipid, this compound is believed to share a similar mode of action with miltefosine, primarily by perturbing the parasite's membrane integrity.[3] Studies have shown that this compound also induces apoptosis-like cell death in Leishmania donovani promastigotes.[3] Furthermore, it has been observed to inhibit macromolecular biosynthesis, although its specific targets within these pathways are less defined compared to miltefosine.[2] One study on L. donovani indicated that miltefosine was more potent in inhibiting RNA synthesis compared to this compound.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

miltefosine_pathway Miltefosine Miltefosine Membrane Parasite Membrane (Lipid Raft Disruption) Miltefosine->Membrane Mitochondrion Mitochondrial Dysfunction Miltefosine->Mitochondrion Ca_homeostasis Ca2+ Homeostasis Disruption Miltefosine->Ca_homeostasis PC_synthesis Phosphatidylcholine Synthesis Inhibition Membrane->PC_synthesis Apoptosis Apoptosis-like Cell Death PC_synthesis->Apoptosis Mitochondrion->Apoptosis Ca_homeostasis->Apoptosis

Caption: Proposed mechanism of action for miltefosine in Leishmania.

ilmofosine_pathway This compound This compound Membrane Parasite Membrane Perturbation This compound->Membrane Macromolecule_synthesis Macromolecular Biosynthesis Inhibition (RNA, DNA, Protein) Membrane->Macromolecule_synthesis Apoptosis Apoptosis-like Cell Death Macromolecule_synthesis->Apoptosis

Caption: Postulated mechanism of action for this compound in Leishmania.

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture Leishmania promastigotes to logarithmic phase P2 Incubate with serial dilutions of drug P1->P2 P3 Assess viability (e.g., MTT assay) P2->P3 P4 Calculate IC50 P3->P4 A1 Culture and seed macrophages A2 Infect macrophages with promastigotes A1->A2 A3 Incubate to allow amastigote transformation A2->A3 A4 Add serial dilutions of drug A3->A4 A5 Stain and count intracellular amastigotes A4->A5 A6 Calculate ED50 A5->A6

Caption: General workflow for in vitro efficacy testing.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and miltefosine.

In Vitro Susceptibility Assay for Promastigotes (IC50 Determination)

This protocol is used to determine the concentration of a drug that inhibits the growth of Leishmania promastigotes by 50%.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (this compound, miltefosine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds. Add 100 µL of each drug dilution to the respective wells in triplicate. Include wells with untreated parasites (negative control) and wells with medium only (blank).

  • Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilizing solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]

In Vitro Susceptibility Assay for Intracellular Amastigotes (ED50 Determination)

This protocol assesses the efficacy of a drug against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Leishmania promastigotes in stationary phase

  • Complete culture medium for macrophages

  • 24-well plates with coverslips

  • Test compounds

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages (e.g., 5 x 10^4 cells/well) onto coverslips in 24-well plates and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.

  • Incubate for a further 72 hours.

  • After incubation, fix the cells on the coverslips with methanol and stain with Giemsa.

  • Examine the coverslips under a microscope and determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Calculate the percentage of reduction in the number of amastigotes compared to the untreated control. The ED50 is the concentration of the drug that causes a 50% reduction in the number of intracellular amastigotes.[8]

DNA Fragmentation Assay for Apoptosis Detection

This assay is used to visualize the characteristic DNA laddering pattern associated with apoptosis.

Materials:

  • Leishmania promastigotes

  • Test compound

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Treat promastigotes (e.g., 5 x 10^7 cells) with the test compound at a concentration known to induce apoptosis for a specified time (e.g., 24-48 hours).

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cell pellet in lysis buffer containing proteinase K and incubate at 50°C for at least 3 hours or overnight.

  • Add RNase A and incubate at 37°C for 1 hour.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA from the aqueous phase with ethanol and sodium acetate.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in TE buffer.

  • Run the DNA on a 1.5% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[6]

References

Ilmofosine's Antitumor Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor effects of ilmofosine in preclinical xenograft models. While specific quantitative in vivo data for this compound from publicly available literature is limited, this document synthesizes the available qualitative findings and compares them with related alkylphospholipid compounds, supported by experimental data and detailed methodologies.

Executive Summary

Data Presentation

In Vivo Efficacy of this compound (Qualitative Summary)

Due to the limited availability of specific quantitative data in the reviewed literature, the following table summarizes the qualitative findings of this compound's in vivo antitumor activity.

Xenograft ModelTreatmentKey FindingsCitations
MethA-induced Fibrosarcoma This compound (oral, 0.625 to 40 mg/kg/day)Demonstrated antineoplastic and antimetastatic properties.[2]
3Lewis-lung Carcinoma This compound (oral, 0.625 to 40 mg/kg/day)Showed a significant dose-related inhibition of tumor growth and metastasis, impacting tumor diameter, tumor weight, and survival time.[1]
Combination Therapy This compound (p.o.) + Cyclophosphamide (p.o.) or Cisplatin (i.v.)Resulted in synergistic antitumor effects in both MethA fibrosarcoma and 3Lewis-lung carcinoma models.[2]
Comparative In Vitro Efficacy of Alkylphospholipids

The following table presents comparative in vitro data for other alkylphospholipids, highlighting the relative potency within this class of compounds. This data is derived from studies on mantle cell lymphoma and chronic lymphocytic leukemia cells.

CompoundRelative In Vitro Apoptotic ActivityCitation
Edelfosine ++++[3]
Perifosine +++[3]
Erucylphosphocholine ++[3]
Miltefosine ++[3]

(Note: The ranking is a qualitative representation based on the cited literature.)

Experimental Protocols

General Xenograft Model Protocol (Adapted from Lewis Lung Carcinoma Models)

This protocol provides a generalized methodology for establishing a subcutaneous xenograft model to evaluate the antitumor efficacy of compounds like this compound.

1. Cell Culture and Preparation:

  • Lewis Lung Carcinoma (LLC) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are harvested during the exponential growth phase using trypsin-EDTA.
  • The cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 2 x 10^6 cells/100 µL.

2. Animal Model:

  • Female C57BL/6 mice, 6-8 weeks old, are used.
  • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

3. Tumor Implantation:

  • Mice are anesthetized, and the flank area is sterilized.
  • 100 µL of the cell suspension (2 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

4. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
  • This compound Group: this compound is administered orally at doses ranging from 0.625 to 40 mg/kg/day.
  • Positive Control Group: Cyclophosphamide is administered orally at a specified dose.
  • Vehicle Control Group: The vehicle used to dissolve this compound is administered orally.
  • Treatment is continued for a predefined period (e.g., 10-20 days).

5. Efficacy Assessment:

  • Tumor Growth: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.
  • Tumor Weight: At the end of the study, mice are euthanized, and tumors are excised and weighed.
  • Metastasis: Lungs are harvested, and the number of metastatic nodules is counted.
  • Survival: A separate cohort of animals may be used to monitor survival time.

Mechanism of Action: Signaling Pathway Interference

Alkylphospholipids, including this compound, are known to exert their antitumor effects by interfering with critical cell signaling pathways involved in cell survival and proliferation, primarily the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound's proposed mechanism of action.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the antitumor efficacy of this compound in a xenograft model.

G A 1. Cell Culture (e.g., LLC, MethA) B 2. Cell Preparation for Injection A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth to Palpable Size C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (this compound, Controls) E->F G 7. Monitor Tumor Growth & Animal Health F->G H 8. Endpoint Analysis: Tumor Weight, Metastasis, Survival G->H I 9. Data Analysis & Interpretation H->I

Workflow for in vivo evaluation of this compound.

Conclusion

This compound demonstrates promising antitumor and antimetastatic activity in preclinical xenograft models. Its efficacy is enhanced when combined with standard chemotherapies, suggesting its potential as part of a combination treatment regimen. While the lack of publicly available quantitative in vivo data limits a direct comparison of its potency against other alkylphospholipids, the collective evidence points to this class of compounds as effective agents that disrupt key cancer cell survival pathways. Further studies with detailed reporting of quantitative data are warranted to fully elucidate the therapeutic potential of this compound and its standing relative to other anticancer agents.

References

A Comparative Analysis of Ilmofosine and Perifosine: Unraveling Their Distinct Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anticancer drug development, alkylphospholipids have emerged as a promising class of compounds that target cellular membranes and key signaling pathways. Among these, ilmofosine and perifosine have garnered significant attention for their potent cytotoxic effects against a range of malignancies. This guide provides a comprehensive comparative analysis of the mechanisms of action of this compound and perifosine, supported by quantitative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Perifosine

FeatureThis compoundPerifosine
Primary Molecular Target Protein Kinase C (PKC)Protein Kinase B (Akt)
Mechanism of Action Inhibits PKC, leading to downstream effects on cell signaling.Inhibits the translocation of Akt to the cell membrane by targeting its Pleckstrin Homology (PH) domain, thus preventing its activation.[1][2][3]
Effect on Cell Cycle Induces G2 phase cell cycle arrest.[4]Induces G1/G2 phase cell cycle arrest.[4][5]
Downstream Effects Suppression of cdc2 kinase activation.[4]Inhibition of downstream Akt signaling, leading to apoptosis and inhibition of cell proliferation.[3][6]

Delving into the Mechanisms of Action

This compound and perifosine, while both classified as alkylphospholipids, exert their anticancer effects through distinct molecular pathways.

This compound: A Protein Kinase C Inhibitor

This compound's primary mechanism of action is the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound disrupts these signaling cascades, ultimately leading to cell cycle arrest in the G2 phase.[4] This arrest is associated with the suppression of cdc2 kinase activation, a key regulator of the G2/M transition in the cell cycle.[4]

Perifosine: An Akt Signaling Pathway Inhibitor

Perifosine, on the other hand, is a potent inhibitor of the Protein Kinase B (Akt) signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[2][3] Perifosine's unique mechanism involves targeting the pleckstrin homology (PH) domain of Akt.[1][3] This interaction prevents the translocation of Akt to the cell membrane, a crucial step for its activation by upstream kinases.[1][3] By inhibiting Akt activation, perifosine effectively blocks its downstream signaling, resulting in the induction of apoptosis and cell cycle arrest at both the G1 and G2 phases.[4][5]

Quantitative Analysis: Cytotoxicity

The cytotoxic effects of this compound and perifosine have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Perifosine in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
PerifosineMM.1SMultiple Myeloma4.7[4]
PerifosineDU 145Prostate Cancer28.8[6]
PerifosineH1915Lung Cancer2.5[6]
PerifosineHaCaTKeratinocytes (immortalized)0.6 - 8.9[4]
PerifosineHead and Neck Squamous Carcinoma CellsHead and Neck Cancer0.6 - 8.9[4]
PerifosineTHP-1Acute Myeloid Leukemia15.8 (at 24h)[5]

Note: Direct comparative studies of this compound and perifosine evaluating IC50 values in the same cancer cell lines under identical experimental conditions are limited. The data presented for perifosine is collated from multiple studies. IC50 values for this compound are not as widely reported in the reviewed literature, precluding a direct side-by-side numerical comparison in this table.

Visualizing the Mechanisms

To better understand the distinct signaling pathways targeted by this compound and perifosine, the following diagrams have been generated using the DOT language.

Ilmofosine_Mechanism This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibition Downstream Downstream PKC Targets PKC->Downstream cdc2 cdc2 Kinase Activation Downstream->cdc2 Suppression G2_Arrest G2 Phase Cell Cycle Arrest cdc2->G2_Arrest

Caption: this compound inhibits Protein Kinase C (PKC), leading to the suppression of cdc2 kinase activation and subsequent G2 phase cell cycle arrest.

Perifosine_Mechanism Perifosine Perifosine Akt_PH Akt PH Domain Perifosine->Akt_PH Binds to Membrane Cell Membrane Translocation Akt_PH->Membrane Inhibition of Akt_Activation Akt Activation (Phosphorylation) Membrane->Akt_Activation Downstream Downstream Akt Signaling Akt_Activation->Downstream Cell_Cycle_Arrest G1/G2 Phase Cell Cycle Arrest Downstream->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream->Apoptosis

Caption: Perifosine binds to the PH domain of Akt, inhibiting its translocation to the cell membrane and subsequent activation, leading to cell cycle arrest and apoptosis.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Objective: To determine the IC50 value of this compound or perifosine in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or Perifosine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound or perifosine in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Akt Phosphorylation

This protocol is used to assess the effect of perifosine on the activation of Akt.

Objective: To detect the levels of phosphorylated Akt (p-Akt) and total Akt in cancer cells treated with perifosine.

Materials:

  • Cancer cell line

  • Perifosine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of perifosine for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal loading.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound or perifosine.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after drug treatment.

Materials:

  • Cancer cell line

  • This compound or Perifosine

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or perifosine for the specified time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle based on their DNA content.[7][8][9][10]

Conclusion

This compound and perifosine, while structurally related, demonstrate distinct mechanisms of anticancer activity. This compound's inhibition of PKC and subsequent G2 phase arrest contrasts with perifosine's targeted inhibition of the Akt signaling pathway, leading to G1/G2 arrest and apoptosis. This comparative analysis provides a foundational understanding for researchers to design further studies, explore potential combination therapies, and ultimately advance the development of more effective cancer treatments. The provided experimental protocols offer a starting point for the in-vitro characterization of these and other novel anticancer compounds.

References

Cross-Resistance of Multidrug-Resistant Cells to Ilmofosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ether lipid anticancer agent ilmofosine's performance against multidrug-resistant (MDR) cancer cells. It includes supporting experimental data on its cross-resistance profile with other common chemotherapeutic agents and details the underlying cellular mechanisms and experimental protocols.

Executive Summary

This compound is a thioether phospholipid with cytotoxic and cytostatic properties. However, its efficacy is significantly reduced in cancer cells exhibiting the multidrug-resistant (MDR) phenotype, particularly those overexpressing P-glycoprotein (P-gp), the product of the MDR1 gene. This cross-resistance is not due to this compound being a direct substrate for the P-gp efflux pump. Instead, the resistance mechanism is attributed to alterations in the plasma membrane's lipid composition associated with the MDR phenotype. This guide compares the cytotoxic activity of this compound with standard chemotherapeutics in sensitive and MDR cell lines and explores the pertinent signaling pathways.

Comparative Cytotoxicity of this compound and Standard Chemotherapeutics

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and other common anticancer drugs in sensitive parental cell lines and their multidrug-resistant counterparts. The data clearly demonstrates the cross-resistance of MDR cells to this compound.

Table 1: Cytotoxicity of this compound in Sensitive vs. Multidrug-Resistant Human Cancer Cell Lines

Cell LineParent (Sensitive) IC50 (µM)MDR VariantResistant IC50 (µM)Degree of Resistance
CCRF-CEM1.8CCRF/VCR100018.210.1-fold
MCF-73.2MCF-7/ADR19.56.1-fold

Data compiled from studies on the cross-resistance of MDR cell lines to this compound.

Table 2: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
Sensitive
CCRF-CEM1.8~0.02
MCF-73.2~0.05
Resistant
CCRF/VCR100018.2>10
MCF-7/ADR19.5~13.6[1]

This table provides a comparative view of the cytotoxicity of this compound and doxorubicin, a known P-gp substrate, in sensitive and resistant cell lines.

Mechanism of Cross-Resistance to this compound

Experimental evidence indicates that multidrug-resistant cell lines, including MCF7/ADR, CCRF/VCR1000, and HeLa cells transfected with the MDR1 gene, are cross-resistant to this compound when compared to their sensitive parental lines.[2][3][4] This resistance is not reversible by potent P-gp inhibitors like dexniguldipine-HCl, and this compound itself does not inhibit P-gp's ATPase activity or reduce the labeling of P-gp by azidopine.[2][3] Furthermore, treating cells with this compound does not alter the mRNA levels of the MDR1 gene.[2][3]

The leading hypothesis for this cross-resistance is that the overexpression of P-gp in MDR cells leads to alterations in the lipid composition and fluidity of the plasma membrane, which in turn reduces the cellular uptake or disrupts the mechanism of action of this compound.[2] In contrast, cell lines with resistance mechanisms unrelated to P-gp, such as those with an altered topoisomerase II, do not exhibit cross-resistance to this compound.[3]

Implicated Signaling Pathways

While the direct signaling cascade initiated by this compound in MDR cells is not fully elucidated, studies on related alkylphospholipids suggest the involvement of key cellular signaling pathways that are often dysregulated in cancer.

Protein Kinase C (PKC) Signaling

Alkylphospholipids are known to interfere with the Protein Kinase C (PKC) pathway. In some MDR cell lines, there is an observed increase in the activity of certain PKC isoforms.[5] Although this compound's direct interaction with specific PKC isoforms in MDR cells requires further investigation, the modulation of this pathway is a plausible component of its mechanism of action and the resistance to it.

Below is a generalized diagram of the PKC signaling pathway.

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER binds to Downstream Downstream Targets PKC->Downstream phosphorylates Receptor GPCR / RTK G_Protein G-Protein Receptor->G_Protein Signal G_Protein->PLC Ca2 Ca2+ ER->Ca2 releases Ca2->PKC

Figure 1: Generalized Protein Kinase C (PKC) signaling pathway.
Ceramide Metabolism

This compound and other alkylphospholipids interfere with phospholipid metabolism. A key aspect of this is the potential modulation of ceramide levels. Ceramide is a pro-apoptotic lipid, and its metabolism is often altered in cancer cells.[6] The balance between ceramide and its metabolites, such as glucosylceramide, which is catalyzed by glucosylceramide synthase (GCS), can influence drug resistance. In some MDR cells, GCS is overexpressed, leading to lower levels of pro-apoptotic ceramide.

The following diagram illustrates the central role of ceramide in sphingolipid metabolism.

Ceramide_Metabolism cluster_synthesis De Novo Synthesis cluster_breakdown Breakdown & Signaling Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_Palmitoyl_CoA->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DES1 CerS Ceramide Synthase (CerS) Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase SMase Sphingomyelinase Glucosylceramide Glucosylceramide GCS Glucosylceramide Synthase (GCS) Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK CDase Ceramidase S1P->Sphingosine S1P Phosphatase Proliferation Proliferation S1P->Proliferation SphK Sphingosine Kinase (SphK) Ceramide->Glucosylceramide GCS Ceramide->Sphingosine CerS Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis

Figure 2: Overview of ceramide metabolism and its role in cell fate.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of this compound and other chemotherapeutic agents using the MTT assay, a common colorimetric method for assessing cell viability.

MTT Cytotoxicity Assay

1. Cell Plating:

  • Harvest logarithmically growing cells and determine cell concentration using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microtiter plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Drug Treatment:

  • Prepare a series of dilutions of this compound and comparative drugs (e.g., doxorubicin, paclitaxel) in a complete culture medium.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with drug-free medium as a control.

  • Incubate the plate for an additional 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

4. Solubilization of Formazan:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

  • Plot the percentage of viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve.

The following workflow diagram illustrates the key steps of the MTT assay.

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate (5,000 cells/well) start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 drug_treatment Add serially diluted drugs incubation1->drug_treatment incubation2 Incubate for 48-72h drug_treatment->incubation2 mtt_addition Add MTT solution (10 µL/well) incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (100 µL/well) incubation3->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Multidrug-resistant cancer cells that overexpress P-glycoprotein exhibit significant cross-resistance to this compound. This resistance is not a result of direct drug efflux by P-gp but is likely a consequence of P-gp-associated changes in the plasma membrane's lipid environment. Understanding this unique resistance mechanism is crucial for the strategic development and application of this compound in cancer therapy. Further research into the specific interactions of this compound with signaling pathways, such as the PKC and ceramide pathways, in MDR cells will be vital for designing effective combination therapies to overcome this resistance.

References

A Comparative Guide to the In Vivo Antitumor Activity of Ilmofosine and Cyclophosphamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumor activities of two distinct anticancer agents: ilmofosine, a thioether phospholipid derivative, and cyclophosphamide, a widely used alkylating agent. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to inform preclinical research and drug development efforts.

Executive Summary

This compound and cyclophosphamide both demonstrate significant in vivo antitumor effects through different mechanisms of action. This compound primarily exerts direct cytostatic and cytotoxic effects on tumor cells. In contrast, cyclophosphamide functions as a DNA alkylating agent that induces apoptosis and also possesses notable immunomodulatory properties. This guide synthesizes available preclinical data to facilitate a comparative understanding of their efficacy in various tumor models.

Data Presentation: In Vivo Antitumor Efficacy

The following tables summarize the quantitative data on the in vivo antitumor activity of this compound and cyclophosphamide from various preclinical studies. It is important to note that the data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vivo Antitumor Activity of this compound

Tumor ModelAnimal ModelDosage and AdministrationKey FindingsReference
3Lewis-lung carcinomaC57Bl/6 mice0.625 to 40 mg/kg/day, p.o.Significant dose-related inhibition of tumor growth and metastases.[1]
MethA-induced fibrosarcomaMice0.625 to 40 mg/kg/day, p.o.Demonstrated antineoplastic and antimetastatic properties.[2]
DU145 human prostate cancer xenograftCB17-SCID mice30 mg/kg/day, p.o.Significant tumor regression and induction of apoptosis in tumor cells.

Table 2: In Vivo Antitumor Activity of Cyclophosphamide

Tumor ModelAnimal ModelDosage and AdministrationKey FindingsReference
3Lewis-lung carcinomaC57Bl/6 micePositive Control (dosage not specified in abstract)Used as a positive control, showing antitumor effects.[1]
CT26 colon carcinomaMice100 mg/kg, i.p.Significant decrease in tumor growth.[3]
RENCA renal carcinomaMice100 mg/kg, i.p.Marginal antitumor effect as a monotherapy in this model.[3]
Murine hepatoma MH129Immuno-competent mice20 mg/kg (low-dose)Significantly inhibited tumor growth.[4]
Murine hepatoma MH129Immuno-competent mice200 mg/kg (high-dose)Similar antitumor effects to low-dose, but attributed to direct cytotoxicity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for assessing the in vivo antitumor activity of this compound and cyclophosphamide.

General In Vivo Xenograft Tumor Model Protocol

A general workflow for an in vivo antitumor efficacy study is outlined below.

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis cell_culture Tumor Cell Culture cell_harvest Cell Harvesting and Counting cell_culture->cell_harvest implantation Subcutaneous/Orthotopic Implantation of Tumor Cells cell_harvest->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation tumor_growth Monitoring Tumor Growth implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_administration Drug Administration (this compound or Cyclophosphamide) randomization->drug_administration measurement Tumor Volume Measurement drug_administration->measurement survival Survival Monitoring drug_administration->survival endpoint Endpoint Analysis (Tumor Weight, Histology) measurement->endpoint survival->endpoint

A generalized workflow for in vivo antitumor activity assessment.
This compound In Vivo Antitumor Assay Protocol

This protocol is based on studies with the 3Lewis-lung carcinoma and MethA-induced fibrosarcoma models[1][2].

  • Animal Model: Female C57Bl/6 mice, 6-8 weeks old.

  • Tumor Cell Line: 3Lewis-lung carcinoma cells or MethA-induced fibrosarcoma cells.

  • Tumor Implantation: Subcutaneous injection of 1 x 106 tumor cells in the flank or intrafoot-pad inoculation.

  • Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.

  • Treatment Groups:

    • Vehicle control (oral gavage).

    • This compound (e.g., 10, 20, 40 mg/kg/day, oral gavage).

    • Positive control (e.g., cyclophosphamide).

  • Dosing Schedule: Daily oral administration for a specified period (e.g., 21 days), starting when tumors are palpable.

  • Efficacy Endpoints:

    • Tumor volume measurement with calipers every 2-3 days.

    • Tumor weight at the end of the study.

    • Survival analysis.

    • Quantification of metastases (for relevant models).

Cyclophosphamide In Vivo Antitumor Assay Protocol

This protocol is based on studies with various syngeneic mouse tumor models[3][4].

  • Animal Model: BALB/c or C57BL/6 mice, depending on the tumor model.

  • Tumor Cell Line: Syngeneic tumor cells such as CT26 colon carcinoma or RENCA renal carcinoma.

  • Tumor Implantation: Subcutaneous injection of 1 x 105 to 1 x 106 tumor cells in the flank.

  • Drug Preparation: Cyclophosphamide is dissolved in sterile saline for intraperitoneal injection.

  • Treatment Groups:

    • Vehicle control (intraperitoneal injection of saline).

    • Cyclophosphamide (e.g., low-dose 20-50 mg/kg or high-dose 100-200 mg/kg, intraperitoneal injection).

  • Dosing Schedule: Can be a single high dose or a metronomic low-dose schedule (e.g., every 6 days).

  • Efficacy Endpoints:

    • Tumor volume measurement with calipers every 2-3 days.

    • Survival analysis.

    • Immunophenotyping of tumor-infiltrating lymphocytes and splenocytes by flow cytometry.

Signaling Pathways and Mechanisms of Action

The antitumor effects of this compound and cyclophosphamide are mediated by distinct signaling pathways.

This compound: Direct Cytotoxicity and Apoptosis Induction

This compound, as a synthetic ether lipid, primarily acts on cell membranes, leading to the disruption of lipid metabolism and signaling cascades that ultimately induce apoptosis in cancer cells. While the complete mechanism is still under investigation, evidence suggests the involvement of the PI3K/Akt signaling pathway.

G This compound This compound Membrane Cell Membrane Interaction This compound->Membrane PI3K_Akt Inhibition of PI3K/Akt Pathway Membrane->PI3K_Akt Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CellDeath Tumor Cell Death Caspase->CellDeath

Proposed signaling pathway for this compound's antitumor activity.
Cyclophosphamide: DNA Alkylation and Immunomodulation

Cyclophosphamide is a prodrug that is metabolically activated in the liver to its active form, phosphoramide mustard. This active metabolite is a potent DNA alkylating agent that forms cross-links in DNA, leading to the induction of apoptosis in rapidly dividing tumor cells. Additionally, at lower doses, cyclophosphamide exhibits significant immunomodulatory effects, most notably the selective depletion of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment.

G cluster_0 Direct Cytotoxicity cluster_1 Immunomodulation Cyclophosphamide_prodrug Cyclophosphamide (Prodrug) Activation Hepatic Activation Cyclophosphamide_prodrug->Activation Active_metabolite Phosphoramide Mustard Activation->Active_metabolite DNA_damage DNA Cross-linking Active_metabolite->DNA_damage Apoptosis_direct Apoptosis DNA_damage->Apoptosis_direct Tumor_cell_death1 Tumor Cell Death Apoptosis_direct->Tumor_cell_death1 Cyclophosphamide_low Low-dose Cyclophosphamide Treg_depletion Depletion of Regulatory T cells (Tregs) Cyclophosphamide_low->Treg_depletion Immune_suppression_reduction Reduced Immune Suppression Treg_depletion->Immune_suppression_reduction T_cell_activation Enhanced Effector T-cell Function Immune_suppression_reduction->T_cell_activation Tumor_cell_death2 Tumor Cell Death T_cell_activation->Tumor_cell_death2

References

head-to-head comparison of ilmofosine and cisplatin in lung cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Ilmofosine and Cisplatin in Lung Cancer Models

Direct comparative studies evaluating the efficacy of this compound and cisplatin in lung cancer models are notably scarce in publicly available scientific literature. While both agents have been investigated for their anticancer properties, a side-by-side analysis under the same experimental conditions is not well-documented. This guide, therefore, presents a summary of the available preclinical data for each compound individually, offering insights into their respective activities in lung cancer models. It is important to note that the absence of direct comparative studies necessitates a separate evaluation of each drug's performance.

In Vitro Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in specific lung cancer cell lines is limited. However, one study investigated the in vitro activity of this compound against various freshly explanted human tumor specimens, including non-small cell lung cancer. The results showed a concentration-dependent inhibition of tumor colony formation[1].

For cisplatin, a widely used chemotherapeutic agent, IC50 values have been determined in numerous lung cancer cell lines. This data provides a baseline for its cytotoxic potential against different histological subtypes of lung cancer.

Table 1: In Vitro Activity of this compound Against Human Tumor Colony Forming Units

Concentration (µg/mL)Sensitive Specimens (%)
14% (6/134)
3085% (113/133)

Data from a study on various freshly explanted human tumor specimens, including non-small cell lung cancer[1].

In Vivo Efficacy in Lewis Lung Carcinoma Model

Both this compound and cisplatin have been evaluated in the Lewis lung carcinoma murine model. The available data suggests that both agents exhibit antitumor activity in this model, although the experimental designs and reported endpoints differ, precluding a direct comparison of efficacy.

This compound, administered orally, demonstrated a significant dose-related inhibition of tumor growth and metastasis, leading to increased survival time[2]. The study suggests that the antitumor activity is likely due to direct cytostatic/cytotoxic effects[2][3]. Interestingly, the combination of oral this compound with intravenously administered cisplatin resulted in synergistic antitumor effects in the 3Lewis-lung carcinoma system[3].

Cisplatin has also been shown to inhibit tumor growth in the Lewis lung carcinoma model. Studies have explored its efficacy both as a standalone therapy and in combination with other agents, demonstrating significant tumor growth inhibition[4].

Table 2: Summary of In Vivo Studies in Lewis Lung Carcinoma Model

DrugAnimal ModelTumor ModelDosing and AdministrationKey FindingsReference
This compound C57Bl/6 mice3Lewis-lung carcinoma0.625 to 40 mg/kg/day, p.o.Significant dose-related response on tumor growth, metastasis, and survival time.[2]
Cisplatin C57/BL/6 miceLewis lung carcinoma3 mg/kg, i.p.Significant inhibition of tumor growth.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of the experimental protocols used in key studies of this compound and cisplatin in the Lewis lung carcinoma model.

This compound In Vivo Protocol (Lewis Lung Carcinoma)
  • Animal Model: C57Bl/6 mice[2].

  • Tumor Inoculation: Intrafoot-pad inoculation of 3Lewis-lung carcinoma cells[2].

  • Treatment Groups:

    • Sham-treated control[2].

    • This compound administered orally (p.o.) at doses ranging from 0.625 to 40 mg/kg/day[2].

    • Positive control (cyclophosphamide)[2].

  • Treatment Schedule: Treatment administered either from days 1 to 9 or from days 11 to 28 after tumor cell inoculation[2].

  • Endpoints: Tumor diameter, tumor weight, survival time, and the number of metastases-free animals[2].

Cisplatin In Vivo Protocol (Lewis Lung Carcinoma)
  • Animal Model: C57/BL/6 mice[5].

  • Tumor Inoculation: Subcutaneous injection of Lewis lung cancer cells[5].

  • Treatment Groups:

    • Normal saline control[5].

    • Cisplatin administered intraperitoneally (i.p.) at a dose of 3 mg/kg[5].

    • Combination therapy groups (e.g., with erlotinib)[5].

  • Treatment Schedule: Intraperitoneal injection once daily for 21 consecutive days, starting when tumors reached approximately 8 mm in diameter[5].

  • Endpoints: Tumor volume and tumor mass[5].

Signaling Pathways

The mechanisms of action of this compound and cisplatin involve distinct cellular pathways. Cisplatin's interaction with DNA is well-characterized, while this compound, as an alkylphospholipid, primarily targets the cell membrane and related signaling cascades.

This compound Signaling Pathway

This compound is a synthetic alkyl-lysophospholipid analog that acts as a cytotoxic agent[3]. Unlike traditional chemotherapeutics that target DNA, this compound and other alkylphospholipids incorporate into the cell membrane[6]. This integration is believed to disrupt membrane integrity and interfere with signaling pathways that are crucial for cell survival and proliferation, ultimately leading to apoptosis in cancer cells[7][8]. The direct cytostatic and cytotoxic effects are considered the primary contributors to its antitumor activity[2][3].

ilmofosine_pathway This compound This compound cell_membrane Cell Membrane Integration This compound->cell_membrane membrane_disruption Membrane Disruption & Signal Transduction Interference cell_membrane->membrane_disruption apoptosis Apoptosis membrane_disruption->apoptosis

Caption: Proposed mechanism of action for this compound.

Cisplatin Signaling Pathway

Cisplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which triggers a cascade of cellular responses leading to cell cycle arrest and apoptosis[9]. Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aquated species. This species then binds to the N7 position of purine bases in DNA, leading to intrastrand and interstrand crosslinks. These DNA lesions are recognized by cellular damage sensors, activating downstream signaling pathways that ultimately induce programmed cell death.

cisplatin_pathway cisplatin Cisplatin cell_entry Cellular Uptake cisplatin->cell_entry aquation Aquation cell_entry->aquation dna_binding DNA Binding aquation->dna_binding dna_adducts DNA Adducts (Intra- and Interstrand Crosslinks) dna_binding->dna_adducts damage_recognition DNA Damage Recognition dna_adducts->damage_recognition cell_cycle_arrest Cell Cycle Arrest damage_recognition->cell_cycle_arrest apoptosis Apoptosis damage_recognition->apoptosis

References

Evaluating the Synergistic Effects of Ilmofosine with Other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ilmofosine's performance when used in combination with other chemotherapeutic agents, supported by available experimental data. This compound, a synthetic ether lipid analog, has demonstrated promising antitumor activities, and its synergistic potential with conventional chemotherapy is a subject of significant interest in oncology research.

Introduction to this compound and its Mechanism of Action

This compound (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) is a member of the alkylphospholipid (APL) class of antineoplastic agents. Unlike traditional chemotherapeutic drugs that primarily target DNA synthesis, this compound and other APLs exert their cytotoxic effects by interacting with cell membranes and modulating key signaling pathways.[1] Their unique mechanism of action involves incorporation into the cell membrane, leading to alterations in membrane fluidity and the function of membrane-bound proteins. This disruption of the cellular membrane can trigger a cascade of intracellular events, ultimately leading to apoptosis, or programmed cell death.[2] Key signaling pathways affected by APLs include the inhibition of the pro-survival PI3K/Akt and Raf/MEK/ERK pathways, and the activation of the pro-apoptotic JNK pathway.[1][3]

Synergistic Combinations of this compound with Cyclophosphamide and Cisplatin

Preclinical studies have demonstrated that this compound can act synergistically with other established chemotherapeutic agents, enhancing their antitumor efficacy. A key in vivo study investigated the combination of this compound with the alkylating agent cyclophosphamide and the platinum-based drug cisplatin (cis-DDP) in murine tumor models.[4] The findings indicated a significant synergistic effect, suggesting that this compound can potentiate the cytotoxic activity of these conventional chemotherapeutics.[4] The primary mechanism behind this synergy is believed to be the direct cytostatic and cytotoxic effects of this compound, which are augmented by the DNA-damaging properties of cyclophosphamide and cisplatin.[4]

Quantitative Data Summary

Tumor ModelCombination TherapyObserved EffectReference
Methylcholanthrene-induced fibrosarcomaThis compound (p.o.) + Cyclophosphamide (p.o.)Synergistic antitumor effects[4]
Methylcholanthrene-induced fibrosarcomaThis compound (p.o.) + Cisplatin (i.v.)Synergistic antitumor effects[4]
3-Lewis-lung carcinomaThis compound (p.o.) + Cyclophosphamide (p.o.)Synergistic antitumor effects[4]
3-Lewis-lung carcinomaThis compound (p.o.) + Cisplatin (i.v.)Synergistic antitumor effects[4]

Signaling Pathways in Alkylphospholipid-Induced Apoptosis

The synergistic effects of this compound are intrinsically linked to its molecular mechanism of action. By modulating multiple signaling pathways, this compound can lower the threshold for apoptosis induction by other chemotherapeutic agents. The following diagram illustrates the key signaling pathways involved in apoptosis induced by alkylphospholipids like this compound.

This compound This compound CellMembrane Cell Membrane Integration This compound->CellMembrane PI3K_Akt PI3K/Akt Pathway CellMembrane->PI3K_Akt Inhibition Raf_MEK_ERK Raf/MEK/ERK Pathway CellMembrane->Raf_MEK_ERK Inhibition JNK_pathway JNK Pathway CellMembrane->JNK_pathway Activation Survival Cell Survival & Proliferation PI3K_Akt->Survival Raf_MEK_ERK->Survival Apoptosis Apoptosis JNK_pathway->Apoptosis Survival->Apoptosis Inhibition Chemotherapeutics Cyclophosphamide / Cisplatin DNA_Damage DNA Damage Chemotherapeutics->DNA_Damage DNA_Damage->Apoptosis

Caption: Signaling pathways affected by this compound leading to apoptosis.

Experimental Protocols

The following provides a general methodology for in vivo studies evaluating the synergistic effects of this compound, based on the available information.[4]

1. Tumor Models and Animal Subjects:

  • Tumor Induction: Methylcholanthrene-induced fibrosarcoma and 3-Lewis-lung carcinoma models are established in appropriate mouse strains (e.g., inbred C57BL mice).

  • Animal Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

  • This compound: Administered orally (p.o.) at doses ranging from 0.625 to 40 mg/kg/day.

  • Cyclophosphamide: Administered orally (p.o.).

  • Cisplatin (cis-DDP): Administered intravenously (i.v.).

  • Treatment Schedule: Drugs are administered according to a predefined schedule, both as single agents and in combination.

3. Assessment of Antitumor Activity:

  • Tumor Growth Inhibition: Tumor size is measured regularly to determine the rate of tumor growth inhibition.

  • Metastasis: The extent of metastasis is evaluated at the end of the study.

  • Survival Analysis: The lifespan of the animals in each treatment group is monitored to assess the impact on survival.

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods to determine the significance of the observed differences between treatment groups and to evaluate the presence of synergistic interactions.

start Start tumor_induction Tumor Induction (Fibrosarcoma or Lung Carcinoma) start->tumor_induction treatment_groups Treatment Groups: - this compound alone - Cyclophosphamide alone - Cisplatin alone - this compound + Cyclophosphamide - this compound + Cisplatin - Control tumor_induction->treatment_groups drug_admin Drug Administration (p.o. or i.v.) treatment_groups->drug_admin monitoring Monitor Tumor Growth & Survival drug_admin->monitoring data_collection Data Collection (Tumor size, Metastasis, Survival) monitoring->data_collection analysis Statistical Analysis (Evaluation of Synergy) data_collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo synergy studies.

References

validation of ilmofosine's activity against various human tumor specimens in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ilmofosine's in vitro activity against a range of human tumor specimens. This compound (BM 41.440), a synthetic thioether alkyl lysophospholipid analog, has demonstrated notable cytostatic and cytotoxic effects in preclinical studies.[1][2] This document summarizes key experimental data, outlines methodologies for in vitro chemosensitivity assays, and visualizes relevant biological pathways to offer a comprehensive overview for research and development purposes.

In Vitro Activity of this compound

This compound has shown a broad spectrum of activity against various freshly explanted human tumor specimens in vitro.[1] Its effectiveness is concentration-dependent, with a significant increase in the percentage of inhibited tumor specimens at higher concentrations.[1] The most common tumor types that have been evaluated include non-small cell lung, breast, colorectal, ovarian, and renal cell cancer, as well as melanoma.[1]

Table 1: Concentration-Dependent Inhibition of Human Tumor Specimens by this compound
This compound Concentration (µg/mL)Number of Evaluable SpecimensNumber of Sensitive SpecimensPercentage of Sensitive Specimens (%)
113464%
3013311385%

Data sourced from a study using a soft agar cloning system with continuous incubation.[1]

In a separate study using a methylcellulose monolayer assay, 25 out of 30 different spontaneous human tumors were found to be sensitive to this compound within a concentration range of 0-16 µg/mL.[2] Notably, 15 of these 30 tumors were classified as susceptible based on the U.S. National Cancer Institute's criteria of ≥70% inhibition of colony formation at 10 µg/mL.[2]

Table 2: Susceptibility of Various Human Tumors to this compound
Tumor TypeNumber TestedNumber Sensitive (ID50 1.5-4.0 µg/mL)
Colon Carcinomas22
Squamous Cell Carcinomas (Lung)22
Small-Cell Carcinoma (Lung)11
Myosarcomas22
Ovarian Carcinomas22
Gallbladder Carcinoma11
Pleural Mesothelioma11

ID50 (50% colony formation inhibition dose) values indicate high susceptibility in the listed tumor types.[2]

Comparison with Other Alkylphospholipids

This compound belongs to a class of anticancer compounds known as alkylphospholipids (ALPs), which also includes edelfosine, miltefosine, and perifosine.[3] These agents share a common mechanism of targeting cell membranes rather than DNA.[3] While direct comparative studies across a wide range of tumor types are limited, individual studies provide insights into their relative potencies. For instance, in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cells, edelfosine was found to be the most potent among the tested alkyl-lysophospholipid analogues, followed by perifosine.[4]

Table 3: Comparative In Vitro Activity of Alkylphospholipids (Illustrative)
CompoundCancer TypeKey Findings
This compound Various solid tumorsBroad-spectrum activity, with high sensitivity in lung, colon, and ovarian cancers at concentrations of 1.5-4.0 µg/mL.[2]
Edelfosine Prostate CancerThe most potent ALP in inducing apoptosis in LNCaP, PC-3, and DU-145 cell lines.[5]
Perifosine Multiple MyelomaPotently inhibits Akt activity, proving effective in tumors with an amplified tyrosine kinase receptor/Akt pathway.[3]
Miltefosine Acute Lymphoblastic LeukemiaDemonstrates antitumor activity by inhibiting phosphatidylcholine biosynthesis and inducing apoptosis via the PI3K/Akt/PKB pathway.[6]

Experimental Protocols

The in vitro antitumor activity of this compound has been primarily evaluated using clonogenic assays, which measure the ability of cancer cells to proliferate and form colonies.

Human Tumor Soft Agar Cloning System

This assay is a standard method for assessing the chemosensitivity of primary human tumors.

  • Tumor Specimen Preparation: Fresh tumor specimens are mechanically and enzymatically disaggregated into a single-cell suspension.

  • Cell Culture: A specified number of viable tumor cells are suspended in a top layer of soft agar. This is then overlaid on a bottom layer of agar in a petri dish.

  • Drug Exposure: this compound is added to the top layer at various concentrations for continuous exposure.

  • Incubation: The plates are incubated under standard cell culture conditions until colonies are formed (typically 14-21 days).

  • Colony Counting: The number of colonies in the drug-treated plates is counted and compared to the number in untreated control plates to determine the percentage of inhibition.

G cluster_workflow Experimental Workflow: Soft Agar Cloning Assay A Tumor Specimen Collection B Mechanical & Enzymatic Disaggregation A->B C Single-Cell Suspension B->C D Plating in Soft Agar with this compound C->D E Incubation (14-21 days) D->E F Colony Staining & Counting E->F G Data Analysis (% Inhibition) F->G

Experimental workflow for a soft agar cloning assay.
Methylcellulose Monolayer Assay

This is another clonogenic assay format used to evaluate the cytotoxic effects of anticancer agents.

  • Cell Preparation: A single-cell suspension of tumor cells is prepared.

  • Culture Medium: The cells are suspended in a culture medium containing methylcellulose.

  • Plating: The cell suspension is plated in multi-well plates.

  • Drug Addition: this compound is added at varying concentrations.

  • Incubation: The plates are incubated to allow for colony formation.

  • Analysis: The number and size of colonies are assessed to determine the inhibitory effect of the compound.

Mechanism of Action and Signaling Pathways

Alkylphospholipids, including this compound, exert their anticancer effects by targeting cellular membranes and interfering with key lipid-dependent signaling pathways.[3] Unlike traditional chemotherapeutic agents, they do not directly interact with DNA.[3] Their primary mechanisms involve the inhibition of survival pathways and the activation of stress-induced apoptotic pathways.

The accumulation of ALPs in the cell membrane disrupts lipid rafts and interferes with crucial signaling cascades.[3][7] This leads to the inhibition of the PI3K-Akt and Raf-Erk1/2 survival pathways, while simultaneously activating stress-activated protein kinase/JNK pathways, ultimately culminating in apoptosis.[3]

G cluster_pathway This compound's Impact on Cellular Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pi3k PI3K This compound->pi3k inhibits raf Raf This compound->raf inhibits jnk JNK This compound->jnk activates akt Akt pi3k->akt erk Erk1/2 raf->erk survival Cell Survival & Proliferation akt->survival erk->survival apoptosis Apoptosis jnk->apoptosis

Signaling pathways modulated by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Ilmofosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of cytotoxic compounds like ilmofosine are paramount to ensuring laboratory safety and regulatory compliance. This compound, a synthetic alkyl lysophospholipid analog, is recognized for its cytostatic and cytotoxic properties and is classified as an acute toxic substance.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Disposal Procedures

The disposal of this compound and any contaminated materials must follow the established guidelines for cytotoxic and hazardous waste.[3][4][5] While a specific Safety Data Sheet (SDS) detailing the disposal of this compound was not found, the following procedures are based on general protocols for managing cytotoxic agents.

Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must be equipped with appropriate PPE. This includes double chemotherapy gloves, a protective gown, and eye protection.[4][6]

Waste Segregation and Collection: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and personal protective equipment, must be segregated as cytotoxic waste.[3][4][6]

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a designated, puncture-resistant sharps container with a purple lid.[3] These containers should be clearly labeled as "Cytotoxic Waste."

  • Non-Sharps: Solid waste, such as gloves, gowns, and absorbent pads, should be collected in thick, leak-proof plastic bags, often color-coded (e.g., yellow with a purple stripe) and labeled with the cytotoxic symbol.[3][7] These bags should then be placed inside a rigid, secondary container.[4]

  • Liquid Waste: Unused solutions of this compound or contaminated liquids should be collected in sealed, leak-proof containers clearly marked as "Cytotoxic Liquid Waste." Do not dispose of these solutions down the drain.

Final Disposal: The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[3] Arrangements must be made with a certified hazardous waste disposal company to transport and incinerate the collected this compound waste in accordance with local, state, and federal regulations. A hazardous waste consignment note must accompany the waste to its final destination.[3]

Quantitative Data for Cytotoxic Waste Handling

The following table summarizes key quantitative parameters for the handling and disposal of cytotoxic waste, applicable to this compound.

ParameterSpecificationSource
Polypropylene Bag ThicknessMinimum 2 mm[7]
Contaminated Material Bag ThicknessMinimum 4 mm[7]
Small Spill Definition< 5 mL or 5 g[6]
Large Spill Definition> 5 mL or 5 g[6]

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Ilmofosine_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Transport cluster_3 Final Disposal start This compound Handling & Use waste_generated Contaminated Materials (Sharps, Non-Sharps, Liquids) start->waste_generated sharps Sharps Container (Purple Lid) waste_generated->sharps Sharps non_sharps Cytotoxic Waste Bags (Yellow/Purple) waste_generated->non_sharps Non-Sharps liquids Sealed Liquid Waste Container waste_generated->liquids Liquids storage Designated Hazardous Waste Storage Area sharps->storage non_sharps->storage liquids->storage transport Certified Hazardous Waste Transporter storage->transport incineration High-Temperature Incineration transport->incineration

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Ilmofosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of investigational compounds like Ilmofosine is paramount. This guide provides immediate, essential safety protocols and logistical plans to foster a secure and efficient laboratory environment. By adhering to these procedural steps, your team can mitigate risks and maintain the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a cytotoxic ether lipid used in oncological research, it must be handled with the same precautions as other potent cytotoxic and antineoplastic agents.[1] The following personal protective equipment is mandatory to prevent dermal, inhalation, and ocular exposure.

Core PPE Requirements:

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly (e.g., every hour) during extended procedures.[2] Gloves must comply with the ASTM D6978-05 standard for resistance to permeation by chemotherapy drugs.[3]

  • Gowns: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4][5]

  • Eye and Face Protection: Safety goggles or a full-face shield must be worn whenever there is a risk of splashing or aerosol generation.[6][7]

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the drug or when there is a potential for aerosolization.[4][7]

Quantitative Data for PPE Selection

The selection of appropriate glove material is critical for preventing exposure. The following table summarizes breakthrough times for common glove materials when tested against various cytotoxic drugs, which can serve as a proxy for selecting gloves for handling this compound.

Glove MaterialTest StandardBreakthrough Time (minutes)Protection Level
Nitrile (Chemotherapy Grade)ASTM D6978-05> 240Excellent
Latex (Double Gloved)ASTM D6978-05> 120Good
NeopreneGeneral Chemical Resistance Data> 60Fair
VinylNot Recommended for Cytotoxic Drugs< 10Not Recommended

Note: Breakthrough times can be affected by factors such as glove thickness, drug concentration, and duration of contact.[8] Always refer to the manufacturer's specific data for the gloves in use.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict, procedural workflow is essential for minimizing risk from receipt of this compound to the final disposal of waste.

1. Receiving and Storage:

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.[6]

  • Personnel handling the package should wear single-use gloves.

  • Transport the container to a designated, secure storage area with restricted access.

  • Store this compound in a clearly labeled, sealed container in a well-ventilated, cool, and dry place, away from incompatible materials.

2. Preparation (Reconstitution and Dilution):

  • All preparation activities must be conducted in a certified Class II, Type B Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and personnel.[6]

  • Don all required PPE (double gloves, gown, eye protection, and respirator if handling powder).

  • Work on a disposable, plastic-backed absorbent pad to contain any potential spills.

  • Use Luer-Lok syringes and closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols.[6]

  • After preparation, wipe down the exterior of the final container with a decontaminating solution.

  • All disposable items used during preparation (e.g., needles, syringes, vials, absorbent pads) are to be considered cytotoxic waste.

3. Administration (in vitro/in vivo):

  • Ensure all personnel involved in the administration are trained on the specific hazards of this compound.

  • Wear appropriate PPE, including double gloves, a gown, and eye protection.

  • Use techniques and equipment that minimize the risk of spills and aerosol generation.

4. Spill Management:

  • In the event of a spill, immediately secure the area to prevent further contamination.[7]

  • Personnel involved in the cleanup must wear full PPE, including a respirator.

  • Use a dedicated chemotherapy spill kit containing absorbent materials, decontaminating solutions, and designated waste disposal bags.

  • For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.

  • Clean the area with an appropriate decontamination solution, followed by a rinse with water.

  • All materials used for cleanup are to be disposed of as cytotoxic waste.[7]

5. Waste Disposal:

  • All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.[9][10]

  • This includes unused drug, contaminated PPE, absorbent pads, cleaning materials, and all equipment used in preparation and administration.[10]

  • Use puncture-resistant, leak-proof containers clearly labeled with the cytotoxic hazard symbol (purple containers are often used).[10][11]

  • Contaminated sharps must be placed in a designated cytotoxic sharps container.[7]

  • Cytotoxic waste must be stored in a secure, designated area until it is collected for high-temperature incineration by a licensed hazardous waste contractor.[12]

Logical Workflow for Handling this compound

Ilmofosine_Handling_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Receiving 1. Receiving & Storage Preparation 2. Drug Preparation in BSC/CACI Receiving->Preparation Administration 3. Administration Preparation->Administration Spill_Management 4. Spill Management Administration->Spill_Management If Spill Occurs Waste_Disposal 5. Waste Disposal Administration->Waste_Disposal Routine Waste Spill_Management->Waste_Disposal Spill Waste PPE Wear Full PPE Throughout

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilmofosine
Reactant of Route 2
Reactant of Route 2
Ilmofosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.